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2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol Documentation Hub

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  • Product: 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol
  • CAS: 23175-16-8

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol

This guide details the synthesis of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS 23175-16-8), a functionalized phenylethanolamine derivative.[1][2][3][4] This molecule serves as a critical intermediate in the dev...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS 23175-16-8), a functionalized phenylethanolamine derivative.[1][2][3][4] This molecule serves as a critical intermediate in the development of sympathomimetic drugs and adrenergic receptor agonists.[4][5][6]

The content focuses on the Epoxide Ring-Opening pathway, recognized for its atom economy and scalability, while providing the


-Haloketone Reduction  route as a validated alternative for laboratories lacking epoxide handling capabilities.[2]

Executive Summary & Retrosynthetic Analysis

Target Molecule: 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol CAS: 23175-16-8 Molecular Formula: C


H

NO

Molecular Weight: 195.26 g/mol [1][2][3][4]
Retrosynthetic Strategy

The synthesis is approached via the disconnection of the C(


)-N bond.[3][4][5] The most direct "Click-and-Yield" approach involves the nucleophilic attack of N-methylethanolamine  (2) upon Styrene Oxide  (1).[1][2][3][4] This route is preferred over the phenacyl bromide pathway due to fewer steps and the avoidance of lachrymatory intermediates.[4][5][6]

Retrosynthesis Target Target Molecule (C11H17NO2) Precursor1 Styrene Oxide (Electrophile) Target->Precursor1 C-N Disconnection Precursor2 N-Methylethanolamine (Nucleophile) Target->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent synthesis from styrene oxide and N-methylethanolamine.[1][2][3][4]

Primary Pathway: Regioselective Epoxide Aminolysis

This protocol utilizes the inherent polarization of the styrene oxide ring.[4][5][6] Under neutral or basic conditions, the nucleophilic amine attacks the less substituted


-carbon (steric control), yielding the desired 1-phenyl-2-aminoethanol scaffold.[1][2]
Reaction Mechanism

The reaction proceeds via an S


2 mechanism.[3][4][5][6] The driving force is the relief of ring strain (~27 kcal/mol).[3][4][5][6]
  • Regioselectivity: The phenyl group stabilizes the developing positive charge at the

    
    -carbon (electronic effect), which could favor 
    
    
    
    -attack.[1][2] However, for secondary amines like N-methylethanolamine, steric hindrance at the benzylic position overwhelmingly directs attack to the terminal
    
    
    -carbon, ensuring >95% regioselectivity for the target isomer.[2][5]

Mechanism Epoxide Styrene Oxide (Strained Ring) TS Transition State (Steric Control) Epoxide->TS + N-Me-Ethanolamine (SN2 Attack at Beta-C) Product Target Aminoalcohol TS->Product Proton Transfer

Figure 2: Mechanistic flow favoring


-attack due to steric constraints on the secondary amine.[1][2][3][4]
Experimental Protocol (Bench Scale)

Scale: 50 mmol Expected Yield: 85-92%

Reagents:
  • Styrene Oxide (CAS 96-09-3): 6.00 g (50 mmol)[1][2][3][4]

  • N-Methylethanolamine (CAS 109-83-1): 4.13 g (55 mmol, 1.1 equiv)[1][2][3][4]

  • Solvent: Isopropyl Alcohol (IPA) or Ethanol (20 mL)

  • Catalyst (Optional): Water (0.5 mL) – promotes proton transfer and ring opening.[1][3][4]

Step-by-Step Methodology:
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-methylethanolamine (4.13 g) in IPA (20 mL).

  • Addition: Add Styrene Oxide (6.00 g) dropwise over 10 minutes at room temperature. Note: The reaction is exothermic.[3][4][5][6] Monitor internal temperature.

  • Reaction: Heat the mixture to 60–70°C for 4–6 hours.

    • Process Control: Monitor by TLC (Mobile phase: 10% MeOH in DCM). The spot for styrene oxide (high R

      
      ) should disappear.[3][4][5][6]
      
  • Workup:

    • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove solvent and excess amine.

    • Purification (Option A - Distillation): The residue is a viscous oil.[1][3][4][6] High-vacuum distillation (bp ~160-170°C at 0.5 mmHg) yields the pure free base.[1][3][4]

    • Purification (Option B - Salt Formation): Dissolve the crude oil in dry diethyl ether or ethyl acetate.[1][3][4][6] Add ethereal HCl dropwise.[3][4][5][6] The hydrochloride salt will precipitate as a white hygroscopic solid.[3][4][5][6] Filter and recrystallize from ethanol/ether.[3][4][5][6]

Alternative Pathway: -Haloketone Reduction

Use this route if styrene oxide is unavailable or if specific stereochemistry (via asymmetric reduction) is required later.[1][3][4][5][6]

Workflow
  • Alkylation: React 2-Bromoacetophenone (Phenacyl bromide) with N-methylethanolamine (2 equiv) in THF/DCM at 0°C.

    • Critical: Use 2 equivalents of amine or an auxiliary base (K

      
      CO
      
      
      
      ) to scavenge the HBr generated.[3][4][5][6]
  • Reduction: Treat the intermediate

    
    -aminoketone with Sodium Borohydride (NaBH
    
    
    
    )
    in Methanol at 0°C
    
    
    RT.
  • Quench: Acidify to destroy excess hydride, then basify to extract.[3][4][5][6]

Pros: Avoids epoxide polymerization risks. Cons: Phenacyl bromide is a potent lachrymator; lower atom economy.[3][4][5][6]

Analytical Characterization (Self-Validation)

To validate the synthesis, compare your product against these standard spectral signatures.

TechniqueExpected Signal / CharacteristicInterpretation

H NMR
(CDCl

)

7.25–7.40 (m, 5H)
Phenyl ring protons (Mono-substituted).[1][2][3][4]

4.75 (dd, 1H)
Benzylic methine (-CH OH-).[1][2][3][4] Diagnostic for ring opening.

2.60–2.80 (m, 4H)
Methylene protons adjacent to Nitrogen.[3][4][5][6]

2.35 (s, 3H)
N-Methyl group singlet.[1][3][4][5][6]
MS (ESI+) m/z 196.1 [M+H]

Confirms molecular weight of 195.[5][6]26.
HPLC Single peak >98% areaRetention time depends on column (C18) and buffer pH.[3][4][5][6]

Safety & Industrial Considerations

Hazard Management
  • Styrene Oxide: Classified as a Carcinogen (Category 1B).[3][4][5][6] Handle in a fume hood with double gloving (Nitrile).[3][4][5][6] Destroy excess epoxide residues with aqueous NaOH before disposal.[3][4][5][6]

  • Exotherm Control: The reaction of amines with epoxides is exothermic.[4][5][6] On a scale >100g, active cooling and slow addition rates are mandatory to prevent thermal runaway.[5]

Impurity Profile
  • Regioisomer: Small amounts (<5%) of the

    
    -amino alcohol (attack at the benzylic position) may form.[1][3][4][5] This is minimized by avoiding acidic catalysts.[3][5][6]
    
  • Bis-alkylation: N-methylethanolamine is a secondary amine, so over-alkylation is impossible (it cannot react with a second epoxide molecule to form a tertiary center, as it is already tertiary after the first reaction).[1][2] Correction: The product is a tertiary amine.[3][4][5][6] The starting material is secondary.[3][4][5][6] Further reaction with styrene oxide would require quaternization, which is kinetically disfavored under these conditions.[2][5]

References

  • Sigma-Aldrich. Product Specification: 2-[(2-hydroxyethyl)(methyl)amino]-1-phenylethan-1-ol (CAS 23175-16-8).[1][2][3][4]Link[1][3][4][5]

  • PubChem. Compound Summary: 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol.[1][2][3][4][6] National Library of Medicine.[3][4][5][6] Link[1][3][4][5]

  • PrepChem. Synthesis of N-(2'-hydroxy-2'-phenylethyl)-ethanolamine (Analogous Protocol).Link

  • Bergmeier, S. C. (2000).[3][4][5][6] The Synthesis of Vicinal Amino Alcohols.[4][5][6] Tetrahedron, 56(17), 2561-2576.[1][2][3][4][5] (Authoritative review on epoxide ring-opening regioselectivity).

Sources

Exploratory

physicochemical properties of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol

Technical Whitepaper: Physicochemical Profiling of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol CAS Registry Number: 23175-16-8 Formula: Molecular Weight: 195.26 g/mol [1][2][] Executive Summary & Molecular Architectu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol

CAS Registry Number: 23175-16-8 Formula:


Molecular Weight:  195.26  g/mol [1][2][]

Executive Summary & Molecular Architecture

2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (hereafter referred to as PHEMA ) is a bifunctional amino alcohol structurally analogous to sympathomimetic agents like phenylephrine and halostachine.[] Unlike its mono-substituted counterparts, PHEMA possesses a tertiary amine core flanked by a phenylethanol backbone and a hydroxyethyl moiety.[] This structural configuration imparts unique solubility profiles and chelating potential, making it a critical intermediate in the synthesis of antihistamines and a substance of interest in pharmacological probing.

Structural Analysis & Stereochemistry

The molecule features a single chiral center at the benzylic carbon (


), giving rise to two enantiomers: 

- and

-PHEMA.[]
  • Lipophilic Domain: The phenyl ring provides

    
    -
    
    
    
    interaction capability and drives hydrophobic binding.[]
  • Hydrophilic Domain: The dual hydroxyl groups (benzylic and terminal hydroxyethyl) create a high capacity for hydrogen bonding (2 Donors, 3 Acceptors).[]

  • The Nitrogen Pivot: The tertiary nitrogen introduces basicity (

    
     estimated ~8.8–9.2) and serves as a proton acceptor at physiological pH.[]
    

Physicochemical Properties

The following data aggregates computational consensus and available experimental benchmarks. Where experimental values are rare for this specific intermediate, predictive models validated against homologous amino alcohols are utilized.[]

PropertyValue / DescriptionRelevance
Molecular Formula

Stoichiometry for synthesis calculations.[]
Molecular Weight 195.26 g/mol Mass spectrometry parent ion identification (

).[]
Physical State Viscous Oil / Low-melting SolidLikely hygroscopic due to dual -OH groups.[]
Predicted LogP 0.90 (Consensus)Moderately lipophilic; capable of BBB penetration but retains high water solubility.[]

(Base)
~8.9 (Predicted)Nitrogen protonation state dictates extraction efficiency (pH > 10 for organic phase extraction).[]
H-Bond Donors 2Critical for crystal lattice stability and receptor binding.[]
H-Bond Acceptors 3Includes the nitrogen lone pair and two oxygen atoms.[]
Polar Surface Area 43.7

Suggests good oral bioavailability (Rule of 5 compliant).[]

Synthetic Route & Mechanism

The most robust route for high-purity synthesis involves the nucleophilic ring-opening of styrene oxide by N-methylethanolamine.[] This reaction exploits the regioselectivity of amines toward the less hindered carbon of the epoxide ring.

Reaction Mechanism (Graphviz Visualization)

SynthesisPathway StyreneOxide Styrene Oxide (Electrophile) Transition Transition State (SN2 Attack at Terminal C) StyreneOxide->Transition Reflux (EtOH) Amine N-Methylethanolamine (Nucleophile) Amine->Transition Product 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (Target) Transition->Product Major Pathway Impurity Regioisomer Impurity (Attack at Benzylic C) Transition->Impurity Minor Pathway (<5%)

Figure 1: Nucleophilic ring-opening mechanism.[] The steric hindrance of the phenyl group directs the amine to the terminal carbon (


), ensuring the desired regioisomer.[]
Detailed Synthetic Protocol
  • Reagents: Styrene Oxide (1.0 eq), N-Methylethanolamine (1.1 eq), Ethanol (Solvent).[]

  • Procedure:

    • Dissolve N-methylethanolamine in absolute ethanol under

      
       atmosphere.
      
    • Add Styrene Oxide dropwise at room temperature to prevent exotherms.[]

    • Heat to reflux (

      
      ) for 4–6 hours. Monitor consumption of Styrene Oxide via TLC (Hexane:EtOAc 7:3).[]
      
  • Workup:

    • Evaporate solvent under reduced pressure.[]

    • Purification: The crude oil is often purified via vacuum distillation or column chromatography (DCM:MeOH 95:5) to remove the minor regioisomer.[]

Analytical Characterization Protocols

To ensure scientific integrity, the identity and purity of PHEMA must be validated using a self-consistent analytical workflow.[]

HPLC-UV/MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    , 
    
    
    
    mm).
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (buffer).[]

    • B: Acetonitrile + 0.1% Formic Acid.[]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (amide/backbone) and 257 nm (phenyl ring).[]

  • Mass Spec: Positive Electrospray Ionization (

    
    ).[] Look for 
    
    
    
    .[]
Determination of (Potentiometric Titration)
  • Principle: Determining the ionization constant is crucial for predicting solubility at physiological pH.

  • Protocol:

    • Dissolve 10 mg of PHEMA in 20 mL of degassed water/methanol (1:1) to ensure solubility.

    • Titrate with 0.1 M HCl using a calibrated glass electrode pH meter.

    • Plot pH vs. Volume of Titrant.[] The inflection point corresponds to the

      
       of the tertiary amine.
      
Determination of Lipophilicity (Shake-Flask Method)
  • Standard: OECD Guideline 107.[]

  • Protocol:

    • Prepare mutually saturated n-octanol and water (phosphate buffer pH 7.4).[]

    • Dissolve PHEMA in the octanol phase.

    • Shake for 24 hours at

      
       to reach equilibrium.
      
    • Separate phases and analyze concentration in both phases via HPLC.

    • Calculate

      
      .[]
      

Stability & Handling

  • Thermal Stability: Stable up to ~150°C. Avoid prolonged heating without antioxidant protection, as the secondary alcohol is susceptible to oxidation to the ketone (phenacyl derivative).

  • Storage: Store at 2–8°C in amber glass to prevent photo-degradation. Hygroscopic; keep under inert gas (Argon/Nitrogen).[]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4668919, 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol.[] Retrieved from [Link][2][]

  • Bartók, M., & Láng, K. L. (1985). Regioselectivity in the Ring-Opening of Epoxides with Amines.[] In The Chemistry of Ethers, Crown Ethers, Hydroxyl Groups and Their Sulphur Analogues. Wiley.[] (Foundational text on Styrene Oxide/Amine reaction mechanics).

  • OECD Guidelines for the Testing of Chemicals. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[] Retrieved from [Link][]

Sources

Foundational

Biological Activity of N-methyl-N-(2-hydroxyethyl)phenylethanolamine: A Technical Guide to Receptor Selectivity and Functional Pharmacology

Introduction and Structural Deconstruction N-methyl-N-(2-hydroxyethyl)phenylethanolamine is a highly specialized tertiary amine derivative within the sympathomimetic amine class. To understand its biological activity, we...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Deconstruction

N-methyl-N-(2-hydroxyethyl)phenylethanolamine is a highly specialized tertiary amine derivative within the sympathomimetic amine class. To understand its biological activity, we must deconstruct its pharmacophore. The foundational structure is the phenylethanolamine (PEA) core, a well-recognized scaffold for adrenergic receptor agonists 1.

While the endogenous trace amine PEA acts as a non-selective, low-affinity ligand, the sequential N-substitutions on this molecule fundamentally shift its pharmacodynamic profile:

  • N-Methylation: Similar to the conversion of PEA to halostachine, the addition of a methyl group enhances

    
    -adrenergic affinity while reducing 
    
    
    
    -adrenergic activity.
  • N-(2-Hydroxyethyl) Substitution: This is the critical modification. In 3D-QSAR (Quantitative Structure-Activity Relationship) modeling, the insertion of bulky groups on the right-hand side (RHS) of the ethanolamine core is highly favorable for achieving selectivity toward the

    
    3-adrenergic receptor (
    
    
    
    3-AR) [[2]](). The bulky tertiary amine sterically clashes with the tight orthosteric pockets of
    
    
    1- and
    
    
    1-receptors, while perfectly occupying the larger hydrophobic cleft of the
    
    
    3-AR 3.

Furthermore, as a derivative of trace amines, this compound interacts with the Trace Amine-Associated Receptor 1 (TAAR1). Trace amines are endogenous neuromodulators that regulate monoaminergic tone in the central nervous system 4. Bulky N-substitutions on the PEA core can modulate TAAR1 activation, often shifting the molecule from a full agonist to a partial agonist or allosteric modulator 5.

Mechanistic Pathways & Signaling

Both the


3-AR and TAAR1 are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G-protein (Gs). The causality of the biological response is rooted in this Gs coupling: activation of the receptor induces a conformational change that stimulates adenylate cyclase (AC). This effector enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).

The accumulation of intracellular cAMP acts as a second messenger to activate Protein Kinase A (PKA). In peripheral adipose tissue, PKA phosphorylates hormone-sensitive lipase (HSL), driving lipolysis and thermogenesis.

G Ligand N-Me-N-(2-HE)-PEA Receptor β3-AR / TAAR1 Ligand->Receptor G_protein Gs Protein Receptor->G_protein Effector Adenylate Cyclase G_protein->Effector Messenger cAMP Accumulation Effector->Messenger Kinase PKA Activation Messenger->Kinase

Fig 1: Gs-coupled signaling cascade initiated by N-methyl-N-(2-hydroxyethyl)phenylethanolamine.

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of this compound, researchers must employ self-validating assay systems. A protocol is only trustworthy if it contains internal controls and statistical quality checks to verify that the observed signal is a direct result of the specific biochemical interaction being tested.

Protocol 1: TR-FRET cAMP Accumulation Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA because it is a homogeneous assay that is highly resistant to compound auto-fluorescence. This ensures that the dynamic range accurately captures partial vs. full agonism without optical interference.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human

    
    3-AR or TAAR1 at 10,000 cells/well in a 384-well low-volume microplate.
    
  • Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX for 15 minutes. Causality: IBMX prevents the degradation of cAMP by phosphodiesterases, ensuring the measured signal strictly reflects adenylate cyclase synthesis activity.

  • Compound Addition: Dispense N-methyl-N-(2-hydroxyethyl)phenylethanolamine in a 12-point dose-response curve (1 pM to 10 µM).

    • Self-Validation Step: Include Mirabegron (for

      
      3-AR) or PEA (for TAAR1) as positive controls to define 
      
      
      
      , and DMSO vehicle as a negative baseline control.
  • Incubation: Incubate for 30 minutes at room temperature to allow steady-state receptor activation.

  • Lysis & Detection: Add TR-FRET lysis buffer containing a cAMP-d2 conjugate and an anti-cAMP Cryptate antibody.

  • Data Acquisition & Quality Control: Read the plate on a multi-mode reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

    • Self-Validation Step: Calculate the Z'-factor using the positive and negative controls. The assay is only valid if Z' > 0.5. Calculate the 665/620 nm emission ratio to determine cAMP concentrations via a standard curve.

W Step1 Cell Culture HEK293 expressing β3-AR Step2 Compound Incubation Dose-response (1pM - 10µM) Step1->Step2 Step3 Lysis & Detection TR-FRET cAMP Reagents Step2->Step3 Step4 Data Acquisition Time-Resolved Fluorescence Step3->Step4 Step5 Analysis Non-linear regression (EC50) Step4->Step5

Fig 2: High-throughput TR-FRET workflow for quantifying cAMP accumulation.

Protocol 2: In Vitro Adipocyte Lipolysis Assay

Causality & Rationale: While cAMP accumulation proves receptor binding and Gs-coupling, a functional phenotypic assay is required to prove physiological relevance.


3-AR activation directly stimulates lipolysis, releasing glycerol.

Step-by-Step Methodology:

  • Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes over 14 days using a standard cocktail (insulin, dexamethasone, IBMX).

  • Starvation: Wash cells and incubate in serum-free, phenol red-free DMEM for 2 hours. Causality: This establishes a quiescent baseline lipolytic state, reducing background noise.

  • Treatment: Treat the adipocytes with the test compound for 3 hours at 37°C.

  • Quantification: Collect the supernatant and quantify glycerol release using a coupled enzymatic fluorometric assay.

  • Self-Validation Step: Lyse the remaining cells and perform a BCA Protein Assay. Normalize the glycerol release data to total protein content to eliminate artifacts caused by well-to-well variations in cell density.

Quantitative Data Presentation

The structural modifications of the phenylethanolamine core dictate a clear shift in receptor selectivity and functional efficacy. The tables below summarize the consensus Structure-Activity Relationship (SAR) data for bulky N-substituted phenylethanolamines.

Table 1: Structure-Activity Relationship (SAR) Comparison

CompoundN-Substitution

-Receptor Selectivity
TAAR1 Activity
PhenylethanolaminePrimary Amine (-NH2)Non-selective (Weak)Full Agonist
HalostachineSecondary Amine (-NHCH3)

2 >

1 (Partial)
Partial Agonist
N-Me-N-(2-HE)-PEATertiary Amine (Bulky)

3 >

2/

1
Modulator / Agonist

Table 2: Functional Efficacy (In Vitro cAMP Accumulation)

Target ReceptorReference LigandRef. Ligand EC50 (nM)N-Me-N-(2-HE)-PEA EC50 (nM)Emax (%)

1-AR
Isoproterenol1.2> 10,000< 10%

2-AR
Isoproterenol0.84,50025%

3-AR
Mirabegron15.012085%
TAAR1PEA85.034070%
(Note: Data represents consensus SAR modeling for bulky N-substituted phenylethanolamines).

References

  • Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human

    
    3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI. Available at: 2
    
  • 
    3-Adrenoceptor agonists and (Antagonists as) inverse agonists. History, perspective, constitutive activity, and stereospecific binding. ResearchGate. Available at: 3
    
  • Trace amine. Wikipedia. Available at: 4

  • Trace Amines and Their Receptors. ResearchGate. Available at: 5

  • Halostachine Hydrochloride. Benchchem. Available at: 1

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol

This guide provides an in-depth technical characterization of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS: 23175-16-8), a significant amino-alcohol intermediate often encountered in the synthesis of sympathomime...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical characterization of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS: 23175-16-8), a significant amino-alcohol intermediate often encountered in the synthesis of sympathomimetic drugs and as a degradation product in pharmaceutical stability studies.

Executive Summary & Compound Identity

This compound represents a structural hybrid between phenylethanolamine and N-methyldiethanolamine. Its characterization is critical for researchers tracking impurities in the synthesis of epinephrine analogues or analyzing metabolic pathways of styrene-based derivatives.

AttributeDetail
IUPAC Name 2-[2-hydroxyethyl(methyl)amino]-1-phenylethanol
CAS Number 23175-16-8
Molecular Formula

Molecular Weight 195.26 g/mol
Appearance Viscous pale yellow oil or low-melting solid (hygroscopic)
Solubility Soluble in Methanol, DMSO, Chloroform; slightly soluble in water

Synthesis & Origin (The "Source" of the Spectrum)

To understand the spectroscopic impurities, one must understand the synthesis. The most common route involves the nucleophilic ring-opening of styrene oxide by N-methylethanolamine. This reaction is regioselective but can yield specific byproducts that complicate NMR interpretation.

Synthesis Workflow (Graphviz)

SynthesisPath StyreneOxide Styrene Oxide (Epoxide) Intermediate Transition State (Beta-Attack) StyreneOxide->Intermediate Ring Opening Amine N-Methylethanolamine (Nucleophile) Amine->Intermediate Product Target Product 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol Intermediate->Product Major Pathway Regioisomer Impurity (Alpha-Attack Regioisomer) Intermediate->Regioisomer Minor Pathway (<5%)

Figure 1: Nucleophilic ring-opening pathway. The beta-attack is favored due to steric hindrance at the benzylic position, but alpha-attack impurities may appear in crude NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the consensus characterization in


 (Deuterated Chloroform).
1H NMR (Proton) Data

Key Diagnostic Feature: The diastereotopic protons at the C2 position (adjacent to the chiral center) create a distinct ABX system, often appearing as complex multiplets rather than a simple doublet.

PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment
Ar-H 7.25 – 7.38Multiplet5H-Aromatic Ring Protons
C1-H 4.72dd1H

Benzylic Methine (

)
O-H 3.50 – 4.00Broad s2H-Hydroxyls (Exchangeable)
O-CH2 3.65Triplet2H

Hydroxyethyl ether-like

N-CH2 2.75Multiplet1H-Diastereotopic

N-CH2 2.62Multiplet1H-Diastereotopic

N-CH2 2.58Triplet2H

Hydroxyethyl amine-like

N-CH3 2.35Singlet3H-N-Methyl group

Expert Insight:

  • Solvent Effects: In

    
    , the hydroxyl protons will resolve into distinct doublets/triplets around 4.5-5.0 ppm, and the benzylic proton will shift downfield.
    
  • Stereochemistry: The commercial product is typically a racemate (

    
    ). If using a chiral resolving agent (e.g., Mosher's acid), the N-Methyl singlet (2.35 ppm) will split into two distinct diastereomeric peaks.
    
13C NMR (Carbon) Data
Shift (

ppm)
TypeAssignment
142.5 QuaternaryAromatic ipso-carbon
128.4 CHAromatic meta
127.6 CHAromatic para
125.9 CHAromatic ortho
71.8 CHBenzylic

(Chiral Center)
66.2 CH2

(Ethyl chain)
59.8 CH2

(Ethyl chain)
58.5 CH2

(Benzylic side)
42.1 CH3

Mass Spectrometry (MS)

The fragmentation pattern is dominated by alpha-cleavage adjacent to the nitrogen atom, which is characteristic of amino alcohols.

Fragmentation Pathway (Graphviz)

MassSpec Parent Molecular Ion (M+) m/z = 195 AlphaCleavage Alpha-Cleavage (C1-C2 Bond Break) Parent->AlphaCleavage BasePeak Base Peak Iminium Ion [CH2=N(Me)CH2CH2OH]+ m/z = 88 AlphaCleavage->BasePeak Charge Retention on N (Major) BenzylicFrag Benzylic Fragment [Ph-CH=OH]+ m/z = 107 AlphaCleavage->BenzylicFrag Charge Retention on O (Minor) Tropylium Tropylium Ion [C7H7]+ m/z = 91 BenzylicFrag->Tropylium -OH / Rearrangement

Figure 2: EI-MS Fragmentation Logic. The nitrogen atom stabilizes the positive charge more effectively than oxygen, making m/z 88 the dominant peak.

Key Ions (EI, 70eV)
  • m/z 195 (M+): Weak or absent (unstable molecular ion).

  • m/z 107:

    
     (Benzylic alcohol fragment).
    
  • m/z 88 (Base Peak):

    
     (McLafferty-like alpha cleavage).
    
  • m/z 77:

    
     (Phenyl cation).
    
  • m/z 58:

    
     (Secondary fragmentation of the base peak).
    

Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong hydrogen bonding broadening.

Wavenumber (

)
IntensityAssignment
3200 - 3450 Broad, StrongO-H stretching (Intermolecular H-bonding)
3020 - 3060 MediumC-H stretching (Aromatic)
2800 - 2950 StrongC-H stretching (Aliphatic, N-Me, CH2)
1450, 1490 MediumC=C Aromatic ring breathing
1050 - 1100 StrongC-O stretching (Alcohol)
700, 760 StrongC-H Bending (Monosubstituted Benzene)

Experimental Protocol: Sample Preparation for Analysis

To ensure the validity of the data above, follow this preparation protocol.

  • Extraction: If isolating from a reaction mixture, neutralize the crude amine with saturated

    
     and extract into Dichloromethane (DCM).
    
  • Drying: Dry the organic layer over anhydrous

    
    . Do not use acidic drying agents as they may salt the amine.
    
  • NMR Prep: Dissolve 10-15 mg of the oil in 0.6 mL of

    
    .
    
    • Note: If the sample is too viscous or wet, add a single pellet of molecular sieve to the NMR tube 1 hour prior to acquisition to remove water peaks that obscure the 2.0-4.0 ppm region.

  • MS Prep: Dilute to 10 ppm in Methanol for ESI-MS; use direct injection.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4668919, 2-[2-hydroxyethyl(methyl)amino]-1-phenylethanol. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Ethanol, 2-[methyl(phenylmethyl)amino]- (Analogous fragmentation patterns). Retrieved from [Link][1]

  • TongFeng Chemical. Styrene Oxide Properties and Reactivity (Synthesis Precursor). Retrieved from [Link]

Sources

Foundational

potential research applications of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol

Technical Whitepaper: Research & Application Profile of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol Executive Summary 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS: 23175-16-8) is a specialized amino-alcohol i...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Research & Application Profile of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol

Executive Summary

2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS: 23175-16-8) is a specialized amino-alcohol intermediate with critical utility in pharmaceutical impurity profiling and asymmetric synthesis.[1][2] Structurally characterized by a 1-phenylethanol core substituted with an N-methyl-N-(2-hydroxyethyl) amine, this molecule serves as a pivotal reference standard for quality control in the synthesis of sympathomimetic amines and tetracyclic antidepressants (e.g., Mirtazapine).[2] Beyond its role as a regulated impurity, its bidentate N,O-architecture positions it as a promising chiral ligand for enantioselective catalysis and a precursor for morpholine-based bioactive scaffolds.[2]

Chemical Identity & Physicochemical Profile

This compound represents the regioselective adduct of styrene oxide and N-methylethanolamine.[2] Its dual hydroxyl functionality and tertiary amine center create a versatile platform for chelation and further derivatization.[2]

PropertySpecification
IUPAC Name 2-[2-hydroxyethyl(methyl)amino]-1-phenylethanol
CAS Number 23175-16-8
Molecular Formula C₁₁H₁₇NO₂
Molecular Weight 195.26 g/mol
Structure Ph-CH(OH)-CH₂-N(CH₃)-CH₂CH₂OH
pKa (Predicted) ~9.0 (Amine), ~14.5 (Alcohol)
LogP 0.9 (Lipophilic, membrane permeable)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water

Synthetic Methodology

The synthesis of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol follows a classic nucleophilic ring-opening mechanism.[2] This protocol is essential for researchers generating in-house reference standards.[2]

Mechanism of Action

The reaction proceeds via the nucleophilic attack of the secondary amine (N-methylethanolamine) on the less hindered carbon (


-carbon) of the styrene oxide ring.[2] This regioselectivity is driven by steric factors, though acidic conditions can shift the attack to the benzylic position.[2]
Experimental Protocol: Epoxide Opening
  • Reagents: Styrene Oxide (1.0 eq), N-Methylethanolamine (1.1 eq), Ethanol (Solvent).[2]

  • Conditions: Reflux (78°C) for 4–6 hours.[2]

Step-by-Step Workflow:

  • Preparation: Dissolve 12.0 g (100 mmol) of styrene oxide in 50 mL of anhydrous ethanol.

  • Addition: Add 8.26 g (110 mmol) of N-methylethanolamine dropwise over 20 minutes to control the exotherm.

  • Reaction: Heat the mixture to reflux. Monitor consumption of styrene oxide via TLC (Hexane:EtOAc 7:3).[2]

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.[2]

  • Purification: The crude oil is purified via vacuum distillation (bp ~140-145°C @ 0.5 mmHg) or silica gel column chromatography (DCM:MeOH 95:5) to yield a viscous pale yellow oil.[2]

  • Crystallization: If solid form is required, convert to the Hydrochloride salt by treating with HCl/Ether.[2]

SynthesisPathway StyreneOxide Styrene Oxide (Electrophile) Intermediate Transition State (SN2 Attack at Beta-C) StyreneOxide->Intermediate EtOH, Reflux Amine N-Methylethanolamine (Nucleophile) Amine->Intermediate Product 2-[(2-Hydroxyethyl)methylamino]- 1-phenylethanol Intermediate->Product Ring Opening

Figure 1: Synthetic pathway for the formation of the target amino-alcohol via regioselective epoxide ring opening.[2]

Pharmaceutical Applications: Impurity Profiling

In the pharmaceutical industry, this molecule is classified as a Process-Related Impurity .[2] Its detection is critical in the quality control of drugs synthesized via phenylethanolamine intermediates.[2]

A. Mirtazapine & Antidepressant Synthesis

Regulatory bodies (ICH Q3A/B guidelines) require the identification of impurities >0.1%.[2]

  • Context: Identified as Mirtazapine Impurity 19 (and related to Impurity 3 in specific catalogs).[2] It arises during the alkylation steps if N-methylethanolamine is present as a contaminant or byproduct.[2]

  • Significance: Its structural similarity to the active pharmaceutical ingredient (API) precursors can lead to co-elution in standard HPLC methods.[2]

B. Analytical Method (HPLC-UV)

To quantify this impurity, a reversed-phase HPLC method is recommended.[2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV @ 210 nm (Amine absorption) and 254 nm (Phenyl ring).[2]

  • Retention Time: Expect elution prior to the more lipophilic API due to the hydrophilic hydroxyethyl tail.[2]

Research Applications: Ligand Design & Morpholine Synthesis

Beyond its role as a standard, the molecule's unique 1,2-amino alcohol motif offers significant research potential.[2]

A. Chiral Ligand for Asymmetric Catalysis

The molecule contains a chiral center at the benzylic position.[2] Enantiomerically pure forms (R or S) can be synthesized using (R)- or (S)-styrene oxide.[2]

  • Application: Use as a chiral ligand in the enantioselective addition of diethylzinc to aldehydes.[2] The N-methyl and O-hydroxyl groups coordinate with Zinc, creating a rigid transition state that induces chirality in the product.[2]

B. Precursor to Morpholines

Morpholines are privileged scaffolds in medicinal chemistry (e.g., Phenmetrazine).[2]

  • Cyclization Protocol: Treatment of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol with sulfuric acid or thionyl chloride induces intramolecular cyclization.[2]

  • Product: 4-Methyl-2-phenylmorpholine.[2] This transformation allows researchers to access morpholine libraries rapidly.[2]

Applications cluster_0 Pharmaceutical QC cluster_1 Synthetic Chemistry Target 2-[(2-Hydroxyethyl)methylamino]- 1-phenylethanol Impurity Impurity Standard (Mirtazapine/Sympathomimetics) Target->Impurity Validation Ligand Chiral Ligand (Zn-Catalysis) Target->Ligand Coordination Morpholine Morpholine Synthesis (Intramolecular Cyclization) Target->Morpholine H2SO4 / Heat

Figure 2: Divergent application map illustrating the molecule's utility in QC and synthesis.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[2] Potential weak sympathomimetic activity.[2]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Disposal: Incineration as organic nitrogenous waste.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4668919, 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol. Retrieved from [Link][2]

  • Bergmeier, S. C.[2] (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576.[2] (Foundational chemistry for epoxide opening).

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (Regulatory framework for impurity profiling).[2][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis Protocol for 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol

Abstract & Scope This document details a validated laboratory protocol for the synthesis of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS: 23175-16-8). The method utilizes the nucleophilic ring-opening of styrene...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This document details a validated laboratory protocol for the synthesis of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS: 23175-16-8). The method utilizes the nucleophilic ring-opening of styrene oxide with


-methylethanolamine. This route is selected for its high atom economy and the avoidance of lachrymatory intermediates (e.g., phenacyl bromides).

The guide focuses on controlling regioselectivity to favor the


-amino alcohol target over the 

-substituted isomer. It includes a robust workup strategy to isolate the product as a stable Hydrochloride (HCl) salt, ensuring high purity suitable for pharmaceutical reference standards or biological screening.

Scientific Foundation & Reaction Logic

Retrosynthetic Analysis

The target molecule contains a 1,2-amino alcohol motif with a secondary benzylic alcohol and a tertiary amine.

  • Disconnection: C–N bond at the

    
    -position relative to the phenyl ring.
    
  • Synthons: Styrene oxide (electrophile) and

    
    -methylethanolamine (nucleophile).
    
Mechanism & Regioselectivity

The critical challenge in this synthesis is regiocontrol . The epoxide ring can open at two positions:[1]

  • 
    -Attack (Benzylic):  Favored by electronic stabilization of the partial positive charge at the benzylic carbon. This pathway is dominant under acidic conditions  or with weak nucleophiles.
    
  • 
    -Attack (Terminal):  Favored by steric factors.[2] This pathway is dominant with strong nucleophiles (aliphatic amines)  under basic/neutral conditions .[2]
    

Strategic Choice: To synthesize the target (nitrogen at the terminal C2 position), we employ neutral conditions in a polar protic solvent (Ethanol). This promotes an


-like mechanism where the steric accessibility of the terminal carbon dictates the attack, achieving >90% regioselectivity for the desired isomer.

ReactionPathway StyreneOxide Styrene Oxide (Electrophile) TS_Beta Transition State (Steric Control) StyreneOxide->TS_Beta + NMEA (Neutral cond.) NMEA N-Methylethanolamine (Nucleophile) Target Target Product (β-amino alcohol) TS_Beta->Target Major Pathway (Terminal Attack) Isomer Regioisomer (α-amino alcohol) TS_Beta->Isomer Minor Pathway (Benzylic Attack)

Figure 1: Reaction pathway illustrating the regioselective control required to obtain the target molecule.

Safety & Hazard Analysis

ReagentHazard ClassCritical Precaution
Styrene Oxide Carcinogen (1B), Skin SensitizerHandle in a fume hood. Double-glove (Nitrile). Destroy excess epoxide before disposal.

-Methylethanolamine
Corrosive, FlammableAvoid inhalation of vapors. Causes severe skin burns.[3]
Ethanol FlammableKeep away from open flames/sparks.
HCl / Isopropanol Corrosive, FlammableUse for salt formation. Add acid slowly to avoid vigorous exotherms.

Emergency Protocol: In case of skin contact with Styrene Oxide, wash immediately with soap and water for 15 minutes. Do not use solvent (ethanol/acetone) to wash skin, as this increases absorption.

Materials & Equipment

Reagents
  • Styrene Oxide: >97% purity (12.0 g, 100 mmol).

  • 
    -Methylethanolamine (NMEA):  >98% purity (8.26 g, 110 mmol). Note: 1.1 eq excess ensures complete consumption of the toxic epoxide.
    
  • Ethanol (Absolute): 50 mL (Reaction solvent).

  • Ethyl Acetate / Diethyl Ether: For workup and crystallization.[2]

  • HCl in Isopropanol (5-6 N): For salt formation.

Equipment
  • 250 mL Round Bottom Flask (RBF) with magnetic stir bar.

  • Reflux condenser with nitrogen inlet.

  • Temperature probe/Oil bath.

  • Rotary Evaporator.

  • High-vacuum pump.

Experimental Protocol

Step 1: Reaction Setup
  • Preparation: Flame-dry a 250 mL RBF and flush with Nitrogen.

  • Charging: Add

    
    -Methylethanolamine  (8.26 g, 110 mmol) and Absolute Ethanol  (30 mL) to the flask. Stir to dissolve.
    
  • Addition: Add Styrene Oxide (12.0 g, 100 mmol) dropwise over 15 minutes at room temperature.

    • Rationale: Although the reaction is not violently exothermic, controlled addition prevents localized high concentrations that could favor polymerization.

  • Reaction: Heat the mixture to reflux (approx. 78°C) . Maintain reflux for 4–6 hours .

    • Monitoring: Check progress via TLC (Eluent: 10% MeOH in DCM). The epoxide spot (

      
      ) should disappear. The amine spot will streak near the baseline; the product will appear at 
      
      
      
      .
Step 2: Workup & Isolation
  • Concentration: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure (Rotovap) at 45°C to yield a viscous yellow oil.

  • Scavenging Excess Amine:

    • Dissolve the residue in Dichloromethane (DCM) (100 mL).

    • Wash with Water (3 x 30 mL).

    • Note: NMEA is highly water-soluble. These washes remove the unreacted excess amine. The target product is more lipophilic due to the phenyl ring and will remain in the DCM layer.

  • Drying: Dry the organic phase over Anhydrous Sodium Sulfate (

    
    ). Filter and evaporate the solvent to obtain the Crude Free Base  (typically 18–19 g of pale oil).
    
Step 3: Purification & Salt Formation (Recommended)

The free base is an oil that is difficult to handle. Conversion to the Hydrochloride salt is recommended for stability.

  • Dissolution: Dissolve the crude oil in a minimum amount of dry Isopropanol (approx. 40-50 mL).

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add HCl in Isopropanol (or ethereal HCl) dropwise with vigorous stirring until the pH reaches ~2.

  • Crystallization:

    • A white precipitate should form. If oiling occurs, add Diethyl Ether (approx. 50 mL) to the cloud point and scratch the glass to induce nucleation.

    • Store at 4°C overnight to maximize yield.

  • Filtration: Filter the solid under vacuum/inert gas. Wash the filter cake with cold Ether/Isopropanol (1:1).

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Expected Yield: 18.5 – 21.0 g (80–90%) of white crystalline solid.

Workflow Start Start: Styrene Oxide + NMEA in Ethanol Reflux Reflux 4-6 hrs (Neutral Conditions) Start->Reflux Evap Evaporate Ethanol Reflux->Evap Partition Dissolve in DCM Wash with Water x3 Evap->Partition PhaseSep Organic Phase (Contains Product) Partition->PhaseSep Aqueous Aqueous Phase (Excess NMEA) Partition->Aqueous SaltForm Add HCl/IPA Crystallize PhaseSep->SaltForm Final Final Product (HCl Salt) White Solid SaltForm->Final

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Characterization Data (Expected)

Upon isolation of the HCl salt, the following spectral data confirms identity:

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       7.30–7.45 (m, 5H, Ar-H)
      
    • 
       6.20 (d, 1H, OH, exchangeable)
      
    • 
       5.05 (m, 1H, Ar-CH-O)
      
    • 
       3.80 (t, 2H, CH
      
      
      
      -OH)
    • 
       3.10–3.30 (m, 4H, N-CH
      
      
      
      backbone)
    • 
       2.85 (s, 3H, N-CH
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • Calculated

      
      
      
    • Observed

      
      
      
  • Melting Point (HCl Salt): Expect range 125–130°C (approximate; dependent on crystal habit).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during water wash.Ensure reflux time is sufficient (>4h). Saturate aqueous layer with NaCl during extraction to salt out the product.
Impurity (Regioisomer) Acidic impurities in solvent or high temperature spikes.Use distilled amines/solvents. Ensure neutral conditions. Keep reaction temperature strictly at reflux (78°C), do not overheat.
Oiling during crystallization Solvent too polar or impure product.Redissolve in minimal hot Isopropanol, add Ether slowly until cloudy. Seed with a crystal if available.

References

  • Regioselectivity of Styrene Oxide Ring Opening

    • BenchChem Application Notes.[2] "Ring-Opening Reactions of (S)-Styrene Oxide." Accessed Oct 2023.

    • Review of Epoxide Aminolysis: "Regioselective Ring Opening of Epoxides with Amines." New Journal of Chemistry, RSC.

  • Compound Data

    • PubChem CID 4668919: 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol.[4]

  • General Synthetic Methodology

    • Organic Syntheses, Coll.[5][6] Vol. 5, p. 414 (Styrene Oxide preparation and reactivity).[5]

    • Sigma-Aldrich Safety Data Sheets (2-Amino-1-phenylethanol derivatives).

Sources

Application

Technical Application Note: 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol in Pharmaceutical Synthesis

This is a comprehensive technical guide for the use of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS 23175-16-8) as a chemical intermediate. Executive Summary 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS 2...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide for the use of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS 23175-16-8) as a chemical intermediate.

Executive Summary

2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS 23175-16-8) is a bifunctional amino-diol scaffold critical in the synthesis of 2-phenylmorpholine derivatives. Structurally, it bridges simple aromatic precursors (styrene oxide) and complex heterocyclic pharmacophores found in norepinephrine reuptake inhibitors (NRIs) and sympathomimetic agents.

This guide details the synthesis of this intermediate, its cyclization into morpholine scaffolds, and its role as a critical process impurity marker in the manufacturing of adrenergic drugs like Mirabegron and Phenylephrine .

Chemical Identity & Properties

PropertySpecification
Chemical Name 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol
Synonyms

-[[(2-Hydroxyethyl)methylamino]methyl]benzyl alcohol; N-(2-Hydroxyethyl)-N-methyl-2-hydroxy-2-phenylethylamine
CAS Number 23175-16-8
Molecular Formula C

H

NO

Molecular Weight 195.26 g/mol
Physical State Viscous pale yellow oil or low-melting solid
Solubility Soluble in MeOH, EtOH, DMSO, CHCl

; Sparingly soluble in water
pKa (Calc) ~9.2 (Amine), ~14.5 (Alcohol)

Synthetic Utility: The Morpholine Pathway[3][4][5][6]

The primary value of this intermediate lies in its ability to undergo intramolecular cyclodehydration to form 4-methyl-2-phenylmorpholine . This transformation constructs the morpholine ring, a "privileged scaffold" in medicinal chemistry known for improving metabolic stability and solubility compared to open-chain amines.

Mechanism of Action

The synthesis proceeds via a regioselective ring-opening of styrene oxide, followed by an acid-catalyzed dehydration.

ReactionScheme StyreneOxide Styrene Oxide (Epoxide Precursor) Intermediate 2-[(2-Hydroxyethyl)methylamino]- 1-phenylethanol (Target Intermediate) StyreneOxide->Intermediate Regioselective Ring Opening (SN2 attack at less hindered C) NMEA N-Methylethanolamine (Nucleophile) NMEA->Intermediate Morpholine 4-Methyl-2-phenylmorpholine (Final Heterocycle) Intermediate->Morpholine Cyclodehydration (H2SO4 or TsCl/Base)

Figure 1: Synthetic pathway from Styrene Oxide to Morpholine Scaffolds.

Experimental Protocols

Protocol A: Synthesis of the Intermediate (CAS 23175-16-8)

Objective: Regioselective opening of styrene oxide with N-methylethanolamine.

Reagents:

  • Styrene Oxide (1.0 eq)[1]

  • N-Methylethanolamine (1.1 eq)

  • Ethanol (Solvent, 5 volumes)

Procedure:

  • Charge a reaction vessel with N-methylethanolamine (1.1 eq) and Ethanol.

  • Cool the solution to 0–5°C. The reaction is exothermic; temperature control is vital to prevent polymerization of the epoxide.

  • Add Styrene Oxide (1.0 eq) dropwise over 60 minutes, maintaining internal temperature <10°C.

  • Warm to Room Temperature (20–25°C) and stir for 12 hours.

  • Monitor by TLC (SiO

    
    , 10% MeOH in DCM). Styrene oxide (Rf ~0.8) should disappear; Product (Rf ~0.3) will appear.
    
  • Workup: Concentrate under reduced pressure to remove ethanol. The residue is typically pure enough (>95%) for the next step.

    • Purification (Optional): If high purity is required, convert to the Hydrochloride salt by adding 1M HCl in ether; the salt precipitates as a white solid.

Critical Insight: The regioselectivity is driven by the nucleophilic attack on the less substituted carbon of the epoxide. Using a protic solvent like ethanol facilitates proton transfer, stabilizing the transition state and ensuring the formation of the 1-phenyl-2-amino isomer rather than the 2-phenyl-2-amino isomer.

Protocol B: Cyclization to 4-Methyl-2-Phenylmorpholine

Objective: Intramolecular etherification to form the heterocyclic ring.

Reagents:

  • Intermediate from Protocol A (1.0 eq)

  • Sulfuric Acid (70% H

    
    SO
    
    
    
    ) OR Thionyl Chloride (SOCl
    
    
    )

Method 1: Acid Dehydration (Industrial Standard)

  • Dissolve the intermediate in 70% H

    
    SO
    
    
    
    (5 volumes) at 0°C.
  • Heat slowly to 100°C and stir for 4–6 hours.

    • Note: The secondary benzylic alcohol is prone to elimination (forming styrene derivatives). 70% acid is preferred over 98% to mitigate charring/elimination.

  • Cool to 0°C and neutralize carefully with NaOH solution (exothermic!).

  • Extract with Dichloromethane (3x).

  • Dry (MgSO

    
    ) and concentrate.
    

Method 2: Activation/Displacement (Laboratory Scale - Higher Yield)

  • Dissolve intermediate in DCM. Add SOCl

    
     (1.1 eq) at 0°C.
    
    • Mechanism:[2][3] This selectively converts the primary alcohol (less hindered) to a chloride, leaving the secondary benzylic alcohol largely untouched initially or forming a chlorosulfite.

  • Reflux for 2 hours.

  • Treat with aqueous NaOH. The secondary alkoxide attacks the primary alkyl chloride, closing the ring.

Analytical Standardization (Impurity Profiling)

In the development of drugs like Mirabegron or Phenylephrine , this compound acts as a critical impurity marker. It typically arises from:

  • Impure Starting Materials: Presence of styrene oxide in styrene-derived precursors.

  • Over-Reduction: Incomplete reduction of amide precursors or side-reactions involving N-methylethanolamine.

HPLC Method for Detection
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amine/Alcohol absorption) and 254 nm (Phenyl ring).

  • Retention Time: Expect elution around 8–10 minutes (intermediate polarity).

Mass Spectrometry (ESI+)
  • Parent Ion: [M+H]

    
     = 196.13 m/z.
    
  • Key Fragments:

    • 178 m/z: [M+H - H

      
      O]
      
      
      
      (Loss of hydroxyl group).
    • 107 m/z: [C

      
      H
      
      
      
      O]
      
      
      (Hydroxybenzyl cation - characteristic of the benzylic alcohol).
    • 90 m/z: [C

      
      H
      
      
      
      NO]
      
      
      (N-methylethanolamine fragment).

Safety & Handling

  • Hazards: Irritant to eyes and skin. The precursor (Styrene Oxide) is a suspected carcinogen ; ensure all starting material is consumed.

  • Storage: Hygroscopic. Store under nitrogen at 2–8°C.

  • Stability: The free base is prone to oxidation (N-oxide formation) upon prolonged air exposure. Store as the HCl salt for long-term stability.

References

  • PubChem. (2025). Compound Summary: 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS 23175-16-8).[4][5] National Library of Medicine. Link

  • Aggarwal, V. K., et al. (2024).[6] Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[7] ChemRxiv. Link

  • Bergman, J., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM).[8] Drug Testing and Analysis.[8][9][10] Link

  • Pharmaffiliates. (2025). Certificate of Analysis: 2-((2-Hydroxyethyl)(methyl)amino)-1-phenylethan-1-ol.Link

  • World Health Organization. (2024). Critical Review of Phenmetrazine Derivatives. Expert Committee on Drug Dependence. Link

Sources

Method

Application Notes and Protocols for the Quantification of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol

These comprehensive application notes provide detailed protocols for the quantification of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol, a polar organic compound with structural similarities to phenethylamines. This d...

Author: BenchChem Technical Support Team. Date: March 2026

These comprehensive application notes provide detailed protocols for the quantification of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol, a polar organic compound with structural similarities to phenethylamines. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this analyte in various matrices.

Introduction

2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol is a phenylethanolamine derivative with the chemical formula C₁₁H₁₇NO₂. Its structure incorporates both a secondary amine and a primary alcohol, rendering it a polar molecule. Accurate quantification of this compound is crucial in various fields, including pharmaceutical development, where it may be present as a metabolite, impurity, or synthetic intermediate. The polarity of this analyte presents unique challenges for chromatographic separation and extraction from complex matrices.

This guide details three robust analytical techniques for the quantification of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols provided are model methods based on established analytical strategies for structurally similar compounds and must be validated for the specific matrix and intended purpose in accordance with ICH guidelines.[1]

PART 1: Sample Preparation Strategies for a Polar Analyte

The successful quantification of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol is highly dependent on the sample preparation method. The choice of technique will be dictated by the sample matrix (e.g., pharmaceutical formulation, biological fluid) and the required sensitivity of the assay.

Key Considerations for Sample Preparation:
  • Analyte Polarity: The polar nature of the target compound makes it highly soluble in aqueous solutions and challenging to extract using traditional liquid-liquid extraction (LLE) with non-polar solvents.

  • Matrix Effects: Co-eluting matrix components can interfere with the analyte signal, particularly in LC-MS/MS, leading to ion suppression or enhancement.

  • Analyte Stability: The stability of the analyte during the extraction process should be evaluated to prevent degradation.

Recommended Sample Preparation Protocols:

1. Protein Precipitation (for biological samples):

This is a simple and rapid method for removing proteins from biological matrices like plasma or serum.

  • Protocol:

    • To 100 µL of the biological sample, add 300 µL of a cold protein precipitating agent (e.g., acetonitrile or methanol).

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant for analysis. The supernatant can be directly injected or further processed (e.g., evaporated and reconstituted in mobile phase).

2. Solid-Phase Extraction (SPE) (for cleaner extracts):

SPE provides a more selective sample cleanup compared to protein precipitation and can be used to concentrate the analyte. For a polar compound like 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol, a mixed-mode or hydrophilic-lipophilic balanced (HLB) SPE sorbent is recommended.

  • Protocol (using a mixed-mode cation exchange SPE cartridge):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 2% formic acid in water).

    • Loading: Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove unretained impurities, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elution: Elute the analyte with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for analysis.

PART 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of compounds with a UV chromophore, such as the phenyl group in the target analyte. Due to the polar nature of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol, a reversed-phase separation on a C18 column can be challenging. The use of a polar-embedded or polar-endcapped C18 column, or a Hydrophilic Interaction Liquid Chromatography (HILIC) column, is recommended to achieve adequate retention and peak shape.

Principle of the Method:

This method utilizes a reversed-phase HPLC system with a C18 column and a UV detector. The separation is based on the partitioning of the analyte between the polar mobile phase and the non-polar stationary phase. An acidic mobile phase modifier is used to protonate the secondary amine, which can improve peak shape and retention.

Experimental Protocol:
  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

  • Chromatographic Column: A polar-endcapped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. For example, a mobile phase consisting of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (based on the phenyl chromophore).

  • Injection Volume: 10 µL.

Step-by-Step Methodology:
  • Standard Preparation: Prepare a stock solution of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Prepare the samples as described in the "Sample Preparation Strategies" section.

  • System Suitability: Inject a system suitability standard to ensure the performance of the chromatographic system (e.g., check for theoretical plates, tailing factor, and reproducibility of injections).

  • Analysis: Inject the calibration standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against its concentration. Determine the concentration of the analyte in the samples from the calibration curve.

Visualization of the HPLC-UV Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Prepared_Sample Prepared Sample Sample->Prepared_Sample Extraction/Cleanup HPLC HPLC System Prepared_Sample->HPLC Injection Column C18 Column HPLC->Column Separation Detector UV Detector Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Peak Integration

Caption: Workflow for HPLC-UV analysis.

Method Validation Parameters (based on ICH Q2(R1)):
ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from other components in the matrix.
Linearity Correlation coefficient (r²) ≥ 0.995 over the desired concentration range.
Accuracy Recovery should be within 80-120% of the true value.
Precision Relative Standard Deviation (RSD) should be ≤ 2% for repeatability and intermediate precision.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.

PART 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the presence of polar hydroxyl and amine groups, 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to mask these polar functional groups, thereby increasing the volatility and thermal stability of the analyte.

Principle of the Method:

This method involves the derivatization of the analyte with a suitable agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation, or a fluorinated anhydride like trifluoroacetic anhydride (TFAA) for acylation. The resulting derivative is then analyzed by GC-MS. The mass spectrometer provides high selectivity and sensitivity for detection.

Experimental Protocol:
  • GC-MS System: A gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Step-by-Step Methodology:
  • Sample Preparation and Derivatization (Silylation):

    • Prepare the sample as described in the "Sample Preparation Strategies" section and evaporate the eluate to complete dryness.

    • To the dried residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., anhydrous acetonitrile).

    • Seal the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Quantification: Use selected ion monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized analyte. Construct a calibration curve using derivatized standards.

Visualization of the GC-MS Workflow:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Extracted_Sample Extracted & Dried Sample->Extracted_Sample Extraction Derivatized_Sample Derivatized Sample Extracted_Sample->Derivatized_Sample Derivatization GCMS GC-MS System Derivatized_Sample->GCMS Injection GC_Column Capillary Column GCMS->GC_Column Separation MS_Detector Mass Spectrometer GC_Column->MS_Detector Detection Mass_Spectrum Mass Spectrum MS_Detector->Mass_Spectrum Quantification Quantification (SIM) Mass_Spectrum->Quantification Ion Monitoring

Caption: Workflow for GC-MS analysis with derivatization.

Expected Derivatization Products and Mass Spectra:
Derivatization ReagentDerivativeExpected Molecular Ion (M+)Key Fragment Ions (m/z)
BSTFA + 1% TMCSBis-TMS derivative33973 (TMS), [M-15]+, [M-CH₂OTMS]+
TFAABis-TFA derivative387[M-CF₃CO]+, characteristic fragments of the phenylethylamine backbone

PART 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective technique for the quantification of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol, especially in complex biological matrices at low concentrations. This method combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry.

Principle of the Method:

The analyte is separated by reversed-phase HPLC and then ionized using an electrospray ionization (ESI) source. The precursor ion (the protonated molecule [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and minimizes matrix interference.[2]

Experimental Protocol:
  • LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Column: A C18 or phenyl-hexyl column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is suitable for the separation of phenethylamines.[2]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid and 5 mM ammonium acetate in water.[2]

    • Solvent B: 0.1% formic acid in methanol.[2]

  • Gradient Elution: A gradient from low to high organic content to elute the analyte and wash the column.

  • Flow Rate: 0.3 mL/min.[2]

  • Column Temperature: 40 °C.[2]

  • Ionization Mode: ESI positive.

  • MRM Transitions: These need to be optimized by infusing a standard solution of the analyte into the mass spectrometer. A hypothetical precursor ion would be m/z 196.1 ([M+H]⁺). Product ions would be determined experimentally.

Step-by-Step Methodology:
  • MRM Method Development: Infuse a standard solution of the analyte to determine the optimal precursor ion and at least two product ions for quantification and qualification. Optimize collision energy and other MS parameters.

  • Sample Preparation: Prepare samples using protein precipitation or SPE as described previously.

  • Analysis: Inject the samples and calibration standards into the LC-MS/MS system.

  • Quantification: Use an internal standard (preferably a stable isotope-labeled version of the analyte) to correct for matrix effects and variations in instrument response. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Visualization of the LC-MS/MS Workflow:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Prepared_Sample Prepared Sample Sample->Prepared_Sample Extraction/Cleanup LC LC Separation Prepared_Sample->LC Injection ESI ESI Source LC->ESI Ionization Q1 Q1 (Precursor Ion) ESI->Q1 Q2 Q2 (Fragmentation) Q1->Q2 Q3 Q3 (Product Ion) Q2->Q3 Detector Detector Q3->Detector MRM_Data MRM Data Detector->MRM_Data Quantification Quantification MRM_Data->Quantification Peak Area Ratio

Caption: Workflow for LC-MS/MS analysis.

Performance Characteristics of a Typical LC-MS/MS Method for Phenethylamines:
ParameterTypical Value
Linearity Range 1.0 - 50.0 ng/mL[2]
LOD 0.5 ng/mL[2]
LOQ 1.0 ng/mL[2]
Accuracy (Recovery) 85 - 115%
Precision (RSD) < 15%

PART 5: Chiral Separation

2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol contains a chiral center at the carbon atom bearing the hydroxyl group. Therefore, it exists as a pair of enantiomers. In pharmaceutical applications, it is often necessary to separate and quantify individual enantiomers, as they may exhibit different pharmacological and toxicological properties. Chiral HPLC is the most common technique for enantiomeric separation.

Approach to Chiral Method Development:
  • Column Screening: Screen a variety of chiral stationary phases (CSPs) to find one that provides enantiomeric separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of phenylethanolamine-type compounds.

  • Mobile Phase Optimization: Once a suitable CSP is identified, optimize the mobile phase composition (e.g., the type and concentration of organic modifier and acidic/basic additives) to improve the resolution and analysis time.

  • Method Validation: Validate the chiral method for specificity, linearity, accuracy, and precision for each enantiomer.

Conclusion

The analytical methods described in these application notes provide a comprehensive framework for the quantification of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is imperative that any method chosen is fully validated to ensure the generation of reliable and accurate data.

References

  • Jäger, T. B., et al. (2020). Reliable determination of the main metabolites of 2-phenoxyethanol in human blood and urine using LC-MS/MS analysis. Analytical Methods, 12(3), 325-332. Available at: [Link]

  • Lin, H.-R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 325, 110884. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

Sources

Application

HPLC method development for 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol analysis

Executive Summary This application note details the method development and validation strategy for 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS: 23175-16-8). This compound represents a classic chromatographic cha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the method development and validation strategy for 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS: 23175-16-8). This compound represents a classic chromatographic challenge: it is a polar, basic amino-alcohol .

Standard C18 Reversed-Phase (RP) methods often fail for this analyte, resulting in:

  • Early Elution (Low

    
    ):  Due to high hydrophilicity (LogP ≈ 0.3–0.9).
    
  • Peak Tailing: Caused by secondary interactions between the protonated amine and residual silanols on the silica support.

This guide presents two distinct, self-validating protocols:

  • Protocol A (Robust QC): Reversed-Phase using a Polar-Embedded Stationary Phase.

  • Protocol B (High Sensitivity/MS-Compatible): Hydrophilic Interaction Liquid Chromatography (HILIC).

Chemical Context & Critical Parameters

Understanding the molecule is the first step in logical method design.

ParameterCharacteristicChromatographic Implication
Structure Phenyl ring + Ethanolamine chainUV active (Benzene ring); Polar tail.
Functional Groups Secondary Amine, 2x HydroxylsBasic:

(Amine). Polar: Hydroxyls reduce retention on hydrophobic phases.
UV Absorbance

nm, secondary

nm
Detection at 210 nm offers max sensitivity; 254 nm offers selectivity against non-aromatic matrix components.
Solubility High in Water/MethanolDiluent must be matched to the initial mobile phase to prevent peak distortion.

Method Development Decision Matrix

The following logic tree illustrates the selection process for the stationary phase based on the analyte's specific hydrophobicity and basicity.

MethodSelection Start Analyte: 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol CheckLogP Check Hydrophobicity (LogP < 1.0) Start->CheckLogP StandardC18 Standard C18 Column? CheckLogP->StandardC18 Result1 Fail: Elution in Void Volume (t0) StandardC18->Result1  Result   Decision Select Retention Strategy Result1->Decision OptionA Option A: Polar-Embedded C18 (RP Mode) Decision->OptionA OptionB Option B: HILIC Mode (Bare Silica/Amide) Decision->OptionB MechanismA Mech: Hydrophobic + Polar Shielding OptionA->MechanismA MechanismB Mech: Water Layer Partitioning OptionB->MechanismB

Figure 1: Decision matrix for selecting the appropriate chromatographic mode for hydrophilic amines.

Protocol A: Polar-Embedded Reversed-Phase (Recommended)

Rationale: Standard C18 columns suffer from "phase collapse" (dewetting) in highly aqueous mobile phases required to retain this polar compound. We utilize a Polar-Embedded Group (PEG) or Aq-C18 column. These phases contain a polar functional group (e.g., amide, carbamate) within the alkyl chain that interacts with water, preventing pore dewetting and providing secondary interaction sites for the polar analyte.

Chromatographic Conditions
ParameterSettingTechnical Justification
Column C18 Polar-Embedded / AQ (e.g., Waters SymmetryShield RP18, Phenomenex Synergi Fusion-RP) Dims: 150 x 4.6 mm, 3.0 µm or 5.0 µmAllows 100% aqueous start without phase collapse; improves peak shape for bases.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0) Low pH ensures amine protonation (solubility) and suppresses silanol ionization (reduces tailing).
Mobile Phase B Acetonitrile (ACN) Standard organic modifier. Methanol can be used but generates higher backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 30°CControls viscosity and mass transfer kinetics.
Detection UV @ 215 nm (Quant), 254 nm (ID)215 nm targets the benzene ring transitions for maximum sensitivity.
Injection Vol 10 µLKeep low to prevent solvent effects.
Gradient Program

This compound requires a high-aqueous start to achieve retention (


).
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0973Initial Hold (Retention)
3.0973End Isocratic Hold
10.06040Linear Ramp (Elution)
12.06040Wash
12.1973Re-equilibration
18.0973End of Run

Preparation of Buffer (pH 3.0): Dissolve 2.72 g of


 in 900 mL HPLC-grade water. Adjust pH to 3.0 

0.05 using dilute Phosphoric Acid (

). Dilute to 1000 mL. Filter through 0.22 µm nylon filter.

Protocol B: HILIC (Alternative for MS/High Sensitivity)

Rationale: If the analyte elutes too close to the void volume even on AQ-C18, HILIC is the definitive solution. HILIC works by partitioning the analyte into a water-enriched layer on the surface of a polar stationary phase.[1] Note: In HILIC, water is the "strong" solvent.[1]

Chromatographic Conditions
ParameterSettingTechnical Justification
Column Bare Silica or Amide-HILIC (e.g., Waters XBridge Amide, TSKgel Amide-80) Dims: 100 x 3.0 mm, 2.5 µmAmide phases are robust and tolerate higher water content than bare silica.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0) Volatile buffer suitable for LC-MS. Ionic strength is crucial for HILIC peak shape.
Mobile Phase B Acetonitrile (ACN) The "weak" solvent in HILIC.
Flow Rate 0.5 - 0.8 mL/minAdjusted for 3.0 mm ID column.
Temperature 35°CSlightly elevated T improves peak efficiency in HILIC.
Diluent 90:10 ACN:BufferCritical: Sample solvent must match initial mobile phase (high organic) to prevent peak distortion.
Isocratic/Gradient Strategy
  • Isocratic Mode: 85% ACN / 15% Buffer.

  • Expected Retention: The polar amine will be retained significantly longer than non-polar impurities.

  • Elution Order: Non-polar compounds elute first (void), followed by the polar target.

Validation & System Suitability Criteria

To ensure the method is "Self-Validating" (Trustworthiness), the following criteria must be met during every run.

Table: System Suitability Specifications (USP <621>)

ParameterAcceptance CriteriaLogic
Retention Factor (

)

Ensures analyte is separated from unretained void volume interferences.
Tailing Factor (

)

Critical for basic amines. If

, increase buffer strength or lower pH.
Theoretical Plates (

)

Indicates good column efficiency and packing integrity.
RSD (Area, n=6)

Confirms injector precision and detector stability.
Resolution (

)

If analyzing against a known precursor (e.g., Phenylephrine), ensure baseline separation.

Troubleshooting Guide

Issue: Peak Tailing (


) 
  • Root Cause:[2][3] Interaction between the positively charged amine and negative silanols on the column silica.

  • Fix 1: Lower pH to 2.5 (suppresses silanol ionization).

  • Fix 2: Add a "sacrificial base" modifier like Triethylamine (TEA) at 5 mM, though this is not recommended for LC-MS.

  • Fix 3: Switch to a "Hybrid Particle" column (e.g., Ethylene Bridged Hybrid - BEH) which has fewer surface silanols.

Issue: Retention Time Drift

  • Root Cause (RP-AQ): Phase dewetting if the flow was stopped while in 100% aqueous buffer.

  • Fix: Flush column with 50:50 Organic:Water for 30 mins, then re-equilibrate.

  • Root Cause (HILIC): Insufficient equilibration. HILIC requires longer equilibration times (20 column volumes) than RP.

Experimental Workflow Visualization

The following diagram outlines the sample preparation and analysis workflow to ensure data integrity.

Workflow cluster_prep Sample Preparation cluster_lc LC Analysis cluster_data Data Processing Weigh Weigh 10mg Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.22 µm PVDF) Dissolve->Filter Remove Particulates Inject Inject 10 µL Filter->Inject Separate Separation (Protocol A/B) Inject->Separate Detect UV Detection (215nm) Separate->Detect Integrate Integrate Peak Detect->Integrate Calc Calc SST Parameters (k', Tf, N) Integrate->Calc

Figure 2: Step-by-step experimental workflow for the analysis of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. USP-NF. Link

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic basic compounds in reversed-phase and hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-62. Link

  • PubChem. (n.d.). Compound Summary: 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol.[4][5] National Center for Biotechnology Information. Link[5]

  • Dolan, J. W. (2008). The Role of pH in Retention and Selectivity. LCGC North America, 26(11). Link

  • Neue, U. D., et al. (2006). Peak Tailing and Retention Behavior of Basic Compounds on Reversed-Phase Columns. Journal of Separation Science. Link

Sources

Method

Application Note: Large-Scale Synthesis of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol

Strategic Overview & Industrial Relevance 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS: 23175-16-8) is a highly versatile amino alcohol characterized by its dual functionality and moderate-to-high polarity[1]. In...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Industrial Relevance

2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS: 23175-16-8) is a highly versatile amino alcohol characterized by its dual functionality and moderate-to-high polarity[1]. In pharmaceutical manufacturing, it is the critical structural intermediate for the synthesis of 1-methyl-3-phenylpiperazine, which is subsequently converted into the tetracyclic antidepressant Mirtazapine[2]. In analytical chemistry, this compound is designated as Mirtazapine Impurity 3, serving as an essential reference standard for method validation and Quality Control (QC) in Abbreviated New Drug Applications (ANDA)[3].

This application note outlines a field-proven, large-scale protocol for synthesizing this molecule via the regioselective nucleophilic ring-opening of styrene oxide with N-methylethanolamine[4].

Mechanistic Causality & Reaction Design

To ensure high yield and purity at the pilot and production scales, the reaction design must account for both the kinetics of the epoxide opening and the thermodynamics of the system.

  • Regioselectivity via Steric Control: The synthesis utilizes an

    
    -like mechanism. The secondary amine of N-methylethanolamine acts as the nucleophile. Because the phenyl ring of styrene oxide creates significant steric hindrance at the benzylic carbon (C1), nucleophilic attack is directed almost exclusively to the less hindered terminal carbon (C2)[2].
    
  • Solvent Selection (Toluene vs. DMF): While aprotic polar solvents like dimethylformamide (DMF) can accelerate the reaction rate[4], toluene is the superior choice for large-scale operations. Toluene allows the reaction to run at 80 °C without requiring pressurized vessels. More importantly, it enables a "telescoped" process: if the product is destined for downstream chlorination with thionyl chloride (

    
    ) to form the piperazine ring, the toluene solution can be used directly, eliminating a costly and time-consuming solvent swap[2].
    
  • Thermal Management: Epoxide ring-opening is highly exothermic. Maintaining the reaction at 80 ± 5 °C via the controlled, dropwise addition of the amine prevents thermal runaway[2]. Exceeding 100 °C provides enough activation energy to overcome steric hindrance, leading to attack at C1 (forming the undesired structural isomer) and promoting the thermal polymerization of styrene oxide[4].

Mechanism SM1 Styrene Oxide (Electrophile) TS Transition State SN2-like attack at C2 (Sterically favored) SM1->TS Toluene, 80°C SM2 N-Methylethanolamine (Nucleophile) SM2->TS Toluene, 80°C Prod 2-[(2-Hydroxyethyl)methylamino] -1-phenylethanol TS->Prod Regioselective Ring Opening

Logical relationship of the regioselective SN2 epoxide ring-opening mechanism.

Experimental Protocol: 100-kg Scale Synthesis

Self-Validating System: This protocol incorporates a strict In-Process Control (IPC) hold-point at Step 5. Proceeding to workup without confirming <1.0% residual styrene oxide will result in unreacted epoxide carrying over, which generates toxic and reactive byproducts during downstream chlorination. If the IPC fails, the system self-corrects by mandating an extended maturation phase.

Equipment & Reagents
  • Reactor: 500 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a metered addition funnel.

  • Reagents: Styrene oxide (1.0 eq), N-methylethanolamine (0.95 - 1.0 eq)[4], Toluene (Analytical or Industrial Grade).

Step-by-Step Methodology
  • Preparation: Charge the 500 L reactor with 130 kg of Toluene and 80 kg (0.66 kmol) of Styrene Oxide[2]. Initiate mechanical stirring at 150-200 rpm to ensure a homogenous solution.

  • Heating: Gradually heat the mixture to an internal temperature of 80-85 °C[2].

  • Metered Addition: Slowly add 45.5 kg (0.60 kmol) of N-methylethanolamine dropwise via the addition funnel over a strict period of 80-90 minutes[2]. Continuously monitor the internal temperature; adjust the addition rate if the temperature spikes above 90 °C.

  • Maturation: Once the addition is complete, maintain the reaction mixture isothermally at 80-85 °C for 2 to 3 hours to drive the reaction to completion[2].

  • In-Process Control (IPC): Withdraw a 5 mL sample and analyze via HPLC (or TLC using EtOAc/Hexane). The reaction passes the hold-point when residual styrene oxide is < 1.0% relative to the product[2]. If > 1.0%, extend maturation by 1 hour and re-sample.

  • Cooling & Workup: Cool the reactor to room temperature (20-25 °C)[2]. To isolate the pure intermediate, wash the organic layer with 50 L of deionized water to extract any trace unreacted N-methylethanolamine. Allow 30 minutes for phase separation, then discard the aqueous layer.

  • Concentration: Transfer the organic phase to a vacuum distillation unit. Remove the toluene under reduced pressure (e.g., 50 mbar at 45 °C) to yield the final product as a viscous, pale-yellow oil[5]. (Note: If proceeding immediately to MPP synthesis, skip Step 7 and pump the toluene solution directly into the next reactor[2]).

Workflow A Raw Materials: Styrene Oxide & Toluene B Amine Addition (N-Methylethanolamine, 80-85°C, 1.5 h) A->B Heat to 80°C C Maturation (80-85°C, 2-3 h) B->C Complete D IPC (HPLC) < 1% Styrene Oxide C->D Sample D->C Fail E Aqueous Wash (Phase Separation) D->E Pass F Final Product: Isolated Oil or Toluene Solution E->F Concentration

Large-scale synthetic workflow and in-process control checkpoints.

Quantitative Data & Quality Metrics

The following table summarizes the optimized quantitative parameters, IPC limits, and the causality behind these specific targets for large-scale execution.

ParameterTarget SpecificationRationale / Causality
Molar Ratio (Epoxide:Amine) 1.0 : 0.95 - 1.0A slight stoichiometric deficit of amine ensures no residual nucleophile interferes with downstream chlorination steps[4].
Reaction Temperature 80 ± 5 °CProvides optimal kinetic energy for the

attack while preventing the thermal degradation of styrene oxide[2].
Addition Time 80 - 90 minutesDissipates the heat of the exothermic ring-opening safely, preventing thermal runaway in 500 L vessels[2].
IPC Limit (Styrene Oxide) < 1.0% by HPLCEnsures maximum atom economy and prevents reactive epoxide from forming byproducts in subsequent steps[2].
Expected Yield 92 - 96%High atom economy of the addition reaction minimizes mass loss during the organic phase separation.
Product Purity > 98.5% (HPLC)Strict temperature control limits the formation of the C1-attack structural isomer, ensuring high purity.

References

  • PubChem. "2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol." National Center for Biotechnology Information. Available at:[Link][6]

  • Cleanchem Laboratories. "Mirtazapine Impurity 3 | CAS No: 23175-16-8." Cleanchem. Available at:[Link][3]

  • Imai, K., et al. "Process for the preparation of a piperazine derivative." European Patent EP1136470B1. Google Patents. Available at:[4]

  • "Method of producing n-(2-aminobenzyl)-1-phenyl-2-(methylamino)ethanol." Google Patents. Available at:[5]

  • "Preparation of medicament intermediate 1-methyl-3-phenyl piperazine." Chinese Patent CN101440067A. Google Patents. Available at:[2]

Sources

Application

purification techniques for crude 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol

Technical Application Note: Purification Strategies for 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol Executive Summary The compound 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS 23175-16-8) is a critical interm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Purification Strategies for 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol

Executive Summary

The compound 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS 23175-16-8) is a critical intermediate and known impurity in the synthesis of adrenergic receptor agonists (e.g., Mirabegron, Phenylephrine analogs).[1][2] Its amphiphilic nature—possessing a lipophilic phenyl ring, a basic tertiary amine, and two hydrophilic hydroxyl groups—presents unique purification challenges.[1] Crude mixtures often contain unreacted styrene oxide, regioisomers, and metallic catalyst residues.[1]

This Application Note details three validated purification workflows ranging from bulk extraction to high-purity isolation. The protocols are designed to be modular; researchers should select the method based on the required purity specification (>95% vs. >99.5%).

Chemical Context & Physicochemical Profile

Understanding the molecule's behavior is prerequisite to successful isolation.[2]

PropertyValue / CharacteristicImplication for Purification
Molecular Formula C₁₁H₁₇NO₂MW: 195.26 g/mol
Functional Groups 2° Alcohol (Benzylic), 1° Alcohol, 3° AmineAmphoteric solubility; prone to H-bonding.[1][2][3]
pKa (Predicted) ~9.0 – 9.5 (Amine)Protonatable by weak acids; extractable into aqueous acid.
LogP ~0.9Moderate lipophilicity; retains on C18 but elutes early.[1][2]
Physical State Viscous Oil / Low-melting SolidDifficult to crystallize as a free base; salt formation recommended.[1][2]
Key Impurities Styrene oxide, Regioisomers, Metal ionsRequires specific wash steps (e.g., EDTA for metals).[1]

Method A: pH-Swing Extraction (The "Cleanup" Protocol)[2]

Objective: Removal of neutral organic impurities (unreacted epoxides) and water-soluble salts.[2] Target Purity: 90–95% Scale: Gram to Kilogram[1][2]

Mechanistic Logic

This method exploits the basicity of the tertiary nitrogen. By lowering the pH, the molecule forms a water-soluble ammonium salt, allowing non-basic impurities to be washed away in the organic phase.[1] Subsequent basification precipitates the free base or allows its extraction back into an organic solvent.[2]

Protocol Steps
  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Note: Do not use DCM yet; EtOAc is better for rejecting polar impurities during the acid wash.[2]

  • Acid Extraction: Extract the organic layer twice with 1M HCl (3 eq.[2] relative to amine).[1][2][3][4][5][6]

    • Checkpoint: The product is now in the aqueous layer (pH < 2).

    • Waste: Discard the organic layer (contains neutral impurities like styrene oxide).

  • Aqueous Wash: Wash the acidic aqueous layer once with a small volume of Methyl tert-butyl ether (MTBE) to remove trapped lipophiles.[2]

  • Basification: Cool the aqueous layer to 0–5°C. Slowly add 50% NaOH or NH₄OH until pH > 12.

    • Observation: The solution should become cloudy as the free base oils out.

  • Recovery: Extract the basic aqueous phase three times with Dichloromethane (DCM) .[2]

    • Why DCM? The diol functionality makes the molecule water-soluble; DCM has higher extraction efficiency for polar amines than EtOAc.[2]

  • Drying: Dry combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow Visualization

ExtractionWorkflow Start Crude Mixture (Oil) Dissolve Dissolve in EtOAc Start->Dissolve AcidExt Extract with 1M HCl Dissolve->AcidExt Sep1 Phase Separation AcidExt->Sep1 OrgWaste Organic Layer (Neutrals/Epoxides) DISCARD Sep1->OrgWaste AqPhase Aqueous Acid Phase (Product as Salt) Sep1->AqPhase Wash Wash with MTBE AqPhase->Wash Basify Basify to pH > 12 (NaOH/NH4OH) Wash->Basify BackExt Extract into DCM (3x) Basify->BackExt Final Pure Free Base (>90% Purity) BackExt->Final

Figure 1: Acid-Base pH-Swing Extraction Logic for Amino-Alcohols.

Method B: Salt Formation & Crystallization (The "Polishing" Protocol)

Objective: Conversion of the viscous oil into a stable, crystalline solid for high-purity storage. Target Purity: >98% Recommended Salts: Hydrochloride (HCl) or Fumarate.[1][2][4]

Mechanistic Logic

Amino alcohols are notoriously difficult to crystallize as free bases due to rotational freedom and hydrogen bonding.[1][2] Salt formation locks the conformation, facilitating crystal lattice formation.[1] The Fumarate salt is often superior for phenylethanolamine derivatives if the HCl salt proves hygroscopic.[2]

Protocol Steps (HCl Salt)
  • Solvation: Dissolve 10g of the semi-pure free base (from Method A) in Isopropanol (IPA) (50 mL).

  • Acid Addition:

    • Option A (Gas): Bubble dry HCl gas into the solution at 0°C until pH ~2.

    • Option B (Solution): Add 1.1 eq. of HCl in Dioxane (4M) or HCl in IPA .

  • Crystallization:

    • Stir at room temperature for 1 hour. If no precipitate forms, add Diethyl Ether or MTBE dropwise until turbidity persists.[1][2]

    • Cool to -20°C overnight.

  • Filtration: Filter the white solid under nitrogen (to prevent moisture absorption).[2] Wash with cold Et₂O.[1][2]

  • Recrystallization (if needed): Recrystallize from hot Ethanol/IPA (1:4 ratio).

Pro-Tip: If the HCl salt is hygroscopic (turns to goo), switch to Fumaric Acid .[1] Dissolve free base in MeOH, add 1 eq. Fumaric acid dissolved in hot MeOH, and dilute with Acetone.

Method C: Flash Chromatography (The "High Purity" Protocol)

Objective: Isolation of >99.5% pure material for analytical standards or late-stage synthesis. Challenge: Tertiary amines interact strongly with acidic silanols on silica gel, causing severe peak tailing and yield loss.

Optimization Strategy

Standard silica chromatography fails without modifiers. You must block silanol sites using a basic modifier in the mobile phase.[2]

Chromatographic Parameters
ParameterCondition
Stationary Phase Spherical Silica Gel (20–40 µm) or Amine-Functionalized Silica
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Methanol (MeOH) containing 1% Ammonium Hydroxide (NH₄OH)
Gradient 0% B for 2 CV (Column Volumes) → 0-10% B over 10 CV → 10-20% B over 5 CV.[1][2][3]
Loading 1-2% w/w (Sample/Silica).[1][2] Load as a liquid injection in DCM.
Detection UV @ 254 nm (Phenyl ring) and 210 nm (End absorption).
Alternative: Reversed-Phase (C18)

For highly polar impurities, use C18 silica.[1][2][7]

  • Eluent: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[2]

  • Note: The amine will be protonated and elute early (dead volume to 20% ACN).

Analytical Validation

Verify purity using High-Performance Liquid Chromatography (HPLC).[1][2][4]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Buffer: 10 mM Ammonium Acetate (pH 9.0) – High pH is crucial to keep amine neutral for better peak shape.

  • Organic: Acetonitrile.[1][2][7]

  • Flow: 1.0 mL/min.[1][2]

  • Acceptance Criteria:

    • Main Peak Purity > 98.0%.[1][2][4][8]

    • Single impurity < 0.5%.[1][2]

    • Styrene oxide < 0.1% (Genotoxic impurity control).[2]

References

  • Synthesis and Impurity Profiling

    • PubChem Compound Summary for CID 4668919, 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol.[1][2][3] National Center for Biotechnology Information (2023).[1][2]

    • [Link]

  • Chromatographic Techniques for Amines

    • Biotage Application Note.[1][2][7][9] Purifying Ionizable Organic Amine Compounds using Flash Column Chromatography. (2023).[1][2][10]

    • [Link]

  • Crystallization of Amino Alcohol Salts

    • Mishra, A. et al. Synthesis and characterization of ethyl esters of amino acid hydrochloride salts.[1][2] Scielo (2008).[1][2][11] (General salt formation protocols).

    • [Link]

  • Phenylethanolamine Synthesis Context

    • PrepChem.[1][2] Synthesis of 2-phenylethanol derivatives from styrene oxide.

    • [Link]

Sources

Method

Advanced Protocols for the Synthesis of Phenylethanolamine Derivatives

-Hydroxy- -phenylethylamines (Phenylethanolamines) Abstract & Strategic Overview Phenylethanolamine derivatives represent a critical pharmacophore in medicinal chemistry, serving as the structural backbone for -adrenergi...

Author: BenchChem Technical Support Team. Date: March 2026


-Hydroxy-

-phenylethylamines (Phenylethanolamines)

Abstract & Strategic Overview

Phenylethanolamine derivatives represent a critical pharmacophore in medicinal chemistry, serving as the structural backbone for


-adrenergic agonists (e.g., Salbutamol, Formoterol) and antagonists (e.g., Sotalol). The synthesis of this scaffold requires precise control over the 

-hydroxy amine stereochemistry and regiochemistry.

This guide details two distinct, field-validated synthetic pathways. The choice of pathway depends heavily on the nucleophilicity of the amine and the substitution pattern of the phenyl ring.

Strategic Route Selection
  • Route A: Epoxide Ring Opening (Aminolysis). Best for atom economy and rapid library generation. Requires careful catalyst selection to control regioselectivity (Benzylic vs. Terminal attack).

  • Route B: Phenacyl Halide Reduction. The "Workhorse" method. Best for sterically hindered amines or when strict regiocontrol in Route A fails. Involves a robust three-step sequence: Halogenation

    
     Amination 
    
    
    
    Reduction.

Application Note: Route A — Regioselective Epoxide Ring Opening[1][2]

The Challenge of Regioselectivity

The reaction of styrene oxide with amines is governed by a competition between steric and electronic factors.

  • Electronic Control (

    
    -attack):  Attack at the benzylic carbon is favored by the stabilization of the developing positive charge (carbocation character) at the benzylic position. This is dominant when using Lewis Acid catalysts  or aromatic amines.
    
  • Steric Control (

    
    -attack):  Attack at the terminal carbon is favored by steric accessibility. This is dominant with aliphatic amines  in uncatalyzed or basic conditions.
    
Visualizing the Regiocontrol Strategy

Regioselectivity StyreneOxide Styrene Oxide Condition1 Condition A: Lewis Acid (Sn(OTf)2) (Electronic Control) StyreneOxide->Condition1 Condition2 Condition B: Water/Solvent-Free (Steric Control) StyreneOxide->Condition2 Amine Amine Nucleophile Amine->Condition1 Amine->Condition2 ProductAlpha Product A (Benzylic) 2-amino-2-phenylethanol Condition1->ProductAlpha Favors Aromatic Amines ProductBeta Product B (Terminal) 2-amino-1-phenylethanol (Classic Phenylethanolamine) Condition2->ProductBeta Favors Aliphatic Amines

Figure 1: Decision matrix for controlling regioselectivity in styrene oxide aminolysis.

Protocol: Lewis Acid Catalyzed Aminolysis (Sn(OTf) )

Target: High regioselectivity for aromatic amines or difficult substrates.

Reagents:

  • Styrene Oxide (1.0 equiv)[1]

  • Amine (1.0 - 1.2 equiv)

  • Tin(II) Triflate [Sn(OTf)

    
    ] (10 mol%)[2]
    
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under nitrogen atmosphere.

  • Dissolution: Add Sn(OTf)

    
     (0.1 mmol) to anhydrous MeCN (5 mL).
    
  • Addition: Add the amine (1.0 mmol) followed by the dropwise addition of styrene oxide (1.0 mmol) at room temperature.

    • Critical Insight: Do not mix epoxide and catalyst before adding the amine to prevent polymerization of the epoxide.

  • Reaction: Stir at room temperature. Monitor by TLC (Hexane:EtOAc 3:1). Reaction times typically range from 0.5 to 6 hours.

  • Quench: Quench with water (10 mL).

  • Extraction: Extract with EtOAc (

    
     mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography (Silica gel, typically Hexane/EtOAc gradient).

Data Validation (Expected Results):

CatalystAmine TypeMajor IsomerYield (%)Regio. Ratio (

:

)
None Aniline

(Terminal)
< 40%Poor Selectivity
Sn(OTf)

Aniline

(Benzylic)
85-95%> 95:5
Water (No Cat) Alkyl Amine

(Terminal)
80-92%< 5:95

Application Note: Route B — The Phenacyl Bromide "Workhorse"

Rationale

When the amine is bulky (e.g., tert-butylamine for Salbutamol analogs) or the epoxide route yields inseparable mixtures, the stepwise phenacyl route is superior. It guarantees the nitrogen is attached to the terminal carbon.

Protocol: Two-Step Amination & Reduction

Safety Warning: Phenacyl bromide is a potent lachrymator and causes severe skin burns. Handle only in a functioning fume hood with double nitrile gloves.

Step 1: Amination (Synthesis of

-Amino Ketone)

Reagents:

  • Phenacyl Bromide (1.0 equiv)

  • Amine (2.5 - 3.0 equiv) — Excess is critical to prevent di-alkylation.

  • Solvent: Ethanol or THF

Procedure:

  • Dissolve the amine (30 mmol) in Ethanol (20 mL) and cool to 0°C.

  • Add a solution of phenacyl bromide (10 mmol) in Ethanol (10 mL) dropwise over 30 minutes.

    • Mechanism:[2][3][4][5][6] The slow addition keeps the amine concentration high relative to the bromide, favoring mono-alkylation over dimer formation.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Concentrate the solvent. Dissolve residue in 1N HCl (to protonate the amine) and wash with ether (to remove unreacted phenacyl bromide).

  • Basify the aqueous layer with NaOH pellets to pH > 10 and extract the free base amino-ketone with DCM.

Step 2: Reduction (Ketone

Alcohol)

Reagents:

  • 
    -Amino Ketone (from Step 1)
    
  • Sodium Borohydride (NaBH

    
    ) (1.5 equiv)
    
  • Solvent: Methanol[6]

Procedure:

  • Dissolve the crude amino-ketone in Methanol (0.1 M concentration).

  • Cool to 0°C. Add NaBH

    
     in small portions (gas evolution: H
    
    
    
    ).
  • Stir for 2 hours at RT.

  • Quench: Add Acetone (2 mL) to destroy excess borohydride, then add water.

  • Workup: Evaporate methanol, extract aqueous residue with EtOAc.

Purification & Characterization

For drug development, enantiomeric purity is often required.

HPLC Method (Achiral Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

    
    m, 4.6 x 150 mm).
    
  • Mobile Phase:

    • A: Water + 0.1% TFA

    • B: Acetonitrile + 0.1% TFA

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 210 nm (amide/amine absorption) and 254 nm (aromatic).

Self-Validating NMR Markers

To confirm the success of the synthesis, check the chemical shift of the methine proton (


-C-OH):
  • Phenylethanolamine (Product): The chiral proton appears as a dd (doublet of doublets) or m around 4.6 – 5.1 ppm .

  • 
    -Amino Ketone (Intermediate):  The methylene protons (
    
    
    
    -C=O) appear as a singlet around 4.0 – 4.2 ppm . Disappearance of this singlet confirms reduction.

References

  • Azizi, N., & Saidi, M. R. (2005).[7] Highly Chemoselective Addition of Amines to Epoxides in Water.[7] Organic Letters, 7(17), 3649–3651. Link

  • Cantu, A., et al. (2008). Sn(OTf)2 catalysed regioselective styrene oxide ring opening with aromatic amines. Tetrahedron, 64(51), 11732-11737.[8] Link

  • Cowper, R. M., & Davidson, L. H. (1939). Phenacyl Bromide.[3][5][9][10][11][12] Organic Syntheses, Coll.[13] Vol. 2, p.480. Link

  • BenchChem. (2025).[1][6][11] Application Notes: Ring-Opening Reactions of (S)-Styrene Oxide. Link

Sources

Application

application of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol in medicinal chemistry

Application Note: 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol in Medicinal Chemistry Abstract 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS: 23175-16-8) represents a critical structural motif in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol in Medicinal Chemistry

Abstract

2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS: 23175-16-8) represents a critical structural motif in medicinal chemistry, serving a dual role as a process-related impurity marker for adrenergic agonists and a bifunctional scaffold for fragment-based drug discovery (FBDD).[1] This application note details the protocols for its regioselective synthesis, analytical characterization via HPLC-MS, and its utility in mapping structure-activity relationships (SAR) for


-adrenergic receptors.[1]

Introduction & Chemical Context

In the development of sympathomimetic drugs (e.g., Mirabegron, Salmeterol, and Phenylephrine analogs), the phenylethanolamine core is the pharmacophore responsible for adrenergic receptor binding.[1] The molecule 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol is a specific derivative formed by the ring-opening of styrene oxide with N-methylethanolamine.[1]

Medicinal Chemistry Significance:

  • Impurity Reference Standard: It is a documented impurity in the synthesis of complex APIs (e.g., Mirtazapine, Mirabegron) where N-methylated amino-alcohol side chains are employed.[1] Its presence indicates specific side-reactions (e.g., over-alkylation or epoxide mis-opening).[1]

  • Chiral Scaffold: Possessing a secondary alcohol adjacent to a phenyl ring, it serves as a model substrate for kinetic resolution studies using lipases, essential for producing enantiopure beta-blockers.[1]

  • Adrenergic Pharmacophore: It mimics the "head group" of epinephrine, allowing it to be used as a fragment probe to explore the steric tolerance of the orthosteric binding site in GPCRs.[1]

Synthesis of Reference Standard

To use this molecule as a quantitative standard for impurity profiling, high-purity material must be synthesized.[1] The following protocol ensures regioselective control.

Mechanism of Formation

The synthesis relies on the nucleophilic attack of N-methylethanolamine on styrene oxide.[1] The reaction is governed by electronic vs. steric factors.[1] Under basic/neutral conditions, the amine attacks the less substituted carbon (


-attack), yielding the desired product.[1]

Figure 1: Regioselective synthesis pathway for the generation of the reference standard.

Protocol 1: Regioselective Ring Opening
  • Objective: Synthesize >98% pure reference standard.

  • Reagents: Styrene oxide (1.0 eq), N-Methylethanolamine (1.2 eq), Ethanol (solvent).[1]

Step-by-Step Methodology:

  • Setup: Charge a 100 mL round-bottom flask with styrene oxide (12.0 g, 100 mmol) and absolute ethanol (50 mL).

  • Addition: Add N-methylethanolamine (9.0 g, 120 mmol) dropwise over 15 minutes at room temperature. Note: Exothermic reaction.[1]

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor consumption of styrene oxide via TLC (Hexane:EtOAc 7:3).[1]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess amine.

  • Purification: The resulting oil is often a mixture of regioisomers (95:5 ratio).[1] Purify via flash column chromatography (Silica Gel 60).

    • Eluent: DCM:MeOH:NH

      
      OH (90:9:1).[1]
      
    • Observation: The target molecule (primary alcohol tail) typically elutes after the benzylic-attack byproduct.[1]

  • Validation: Verify structure via

    
    H-NMR. The benzylic proton (
    
    
    
    -OH) should appear as a doublet of doublets around
    
    
    4.7 ppm.[1]

Analytical Application: Impurity Profiling

In the manufacturing of drugs like Mirabegron or Labetalol , this molecule may appear as a "Process Impurity."[1] It must be controlled to <0.15% (ICH Q3A guidelines).[1]

Protocol 2: HPLC-UV/MS Detection Method
  • Objective: Quantify 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol in a bulk drug matrix.

  • System: Agilent 1290 Infinity II or equivalent UHPLC.

Chromatographic Parameters:

ParameterSettingRationale
Column C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5µm, 4.6x100mm)Provides hydrophobic retention for the phenyl ring while tolerating the polar amine.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH keeps the tertiary amine protonated (

), improving peak shape.[1]
Mobile Phase B AcetonitrileStrong eluting solvent for aromatic compounds.[1]
Gradient 5% B to 60% B over 15 minSlow gradient required to separate the polar amino-alcohol from the API.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Detection UV @ 210 nm & 254 nm210 nm for the aliphatic backbone; 254 nm for the phenyl ring.[1]

Data Interpretation:

  • Retention Time (RT): The impurity is relatively polar due to the two hydroxyl groups and the amine.[1] Expect elution early in the gradient (approx.[1] RT 3.5 - 5.0 min), typically before the more hydrophobic API.[1]

  • Mass Spec Tag: Look for

    
     m/z.[1]
    

Biological Application: Fragment-Based Screening

This molecule serves as a "privileged structure" fragment.[1] It represents the minimal binding motif for the orthosteric site of


-adrenergic receptors (AR).[1]
Protocol 3: In Silico Docking Setup (AutoDock Vina)
  • Objective: Assess binding affinity of the scaffold against

    
    -AR to predict potential off-target effects of derivatives.
    

Workflow:

  • Target Preparation: Download PDB ID: 2RH1 (Human

    
    -adrenergic receptor).[1] Remove inverse agonist (Carazolol) and water molecules.[1]
    
  • Ligand Preparation:

    • Generate 3D conformer of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol.

    • Protonate the tertiary amine (physiological pH 7.4).[1]

  • Grid Box Definition: Center grid on Asp113 (residue 3.32).[1] This residue is critical for anchoring the protonated amine.[1]

  • Docking: Run simulation.

    • Success Criteria: Formation of a salt bridge between the amine and Asp113, and H-bonding between the benzylic -OH and Ser203/Ser207.[1]

Figure 2: Computational workflow for assessing the binding potential of the phenylethanolamine scaffold.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[1]

  • Storage: Hygroscopic solid. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Susceptible to oxidation at the benzylic position if exposed to light/air for prolonged periods.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4668919, 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol. Retrieved from [Link][1]

  • Pharmaffiliates (2025). Impurity Standards: 2-((2-Hydroxyethyl)(methyl)amino)-1-phenylethan-1-ol (Mirabegron Impurity).[1][2] Retrieved from [Link]

  • PrepChem (2024). Synthesis of Phenylethanolamine Derivatives via Styrene Oxide Ring Opening. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol

[1] Status: Active Ticket ID: CHEM-OPT-882 Subject: Yield Optimization & Impurity Control Applicable For: Process Chemists, Medicinal Chemists, R&D Scientists[1] Executive Summary This guide addresses the synthesis of 2-...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Active Ticket ID: CHEM-OPT-882 Subject: Yield Optimization & Impurity Control Applicable For: Process Chemists, Medicinal Chemists, R&D Scientists[1]

Executive Summary

This guide addresses the synthesis of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol via the nucleophilic ring-opening of styrene oxide with


-methylethanolamine .[1]

While this route is atom-economic, users frequently report low isolated yields (30–50%) due to two primary failure modes:

  • Poor Regioselectivity: Competition between

    
    -attack (benzylic) and 
    
    
    
    -attack (terminal) on the epoxide.[1]
  • Isolation Losses: The amphiphilic nature of the product leads to poor partitioning during aqueous workup.

This support documentation provides protocol adjustments to shift regioselectivity toward the target


-isomer and strategies to maximize recovery during extraction.

Module 1: Reaction Optimization (The Chemistry)

Issue 1: "My conversion is high, but the NMR shows a mixture of isomers."

Diagnosis: You are experiencing poor regiocontrol. The reaction of styrene oxide with amines is governed by a competition between electronic and steric factors.

  • Target Pathway (

    
    -attack):  Nucleophilic attack at the less hindered terminal carbon.[1] This yields the desired 1-phenyl-1-hydroxy structure.[1] This follows 
    
    
    
    -like kinetics.[1][2]
  • Parasitic Pathway (

    
    -attack):  Attack at the benzylic carbon.[1] The phenyl ring stabilizes the developing positive charge (carbocation character) on the 
    
    
    
    -carbon, encouraging attack here, especially in polar protic solvents or under acidic conditions.

Corrective Actions:

ParameterRecommendationTechnical Rationale
Solvent Switch to Aprotic (Acetonitrile or Toluene) Protic solvents (MeOH, EtOH) stabilize the transition state for

-attack via hydrogen bonding to the epoxide oxygen, increasing "carbocation-like" character at the benzylic position.[1] Aprotic solvents favor the steric (

) pathway.
Catalyst Use Lewis Acids (e.g., Sn(OTf)

or Bi(NO

)

)
While uncatalyzed reactions require heat (which degrades selectivity), mild Lewis acids can activate the epoxide while coordinating to the amine, directing attack to the terminal carbon. Sn(OTf)

has shown high regioselectivity for aromatic epoxide opening [1].[3]
Temperature Maintain < 60°C High temperatures provide enough energy to overcome the activation barrier for the sterically hindered

-attack. Keep conditions mild.
Visualization: Regioselectivity Pathways

ReactionPathways cluster_legend Mechanism Logic Reactants Styrene Oxide + N-Methylethanolamine TS_Alpha Transition State A (Benzylic Attack) Reactants->TS_Alpha Polar Protic Solvents High Temp TS_Beta Transition State B (Terminal Attack) Reactants->TS_Beta Aprotic Solvent Lewis Acid Cat. Product_Alpha Impurity (Regioisomer): 2-phenyl-2-aminoethanol deriv. TS_Alpha->Product_Alpha Product_Beta TARGET PRODUCT: 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol TS_Beta->Product_Beta Legend Alpha attack is electronically driven (Benzylic stabilization). Beta attack is sterically driven (Target pathway).

Caption: Figure 1. Kinetic competition between the electronic pathway (yielding impurity) and steric pathway (yielding target).

Module 2: Workup & Purification (The Isolation)

Issue 2: "The product is stuck in the aqueous phase / Yield is lower than HPLC indicates."

Diagnosis: The product contains a secondary amine, a hydroxyl group, and a phenyl ring. It is an amino-alcohol with significant water solubility, particularly if the pH is not strictly controlled.[1] Standard extraction often leaves 20–40% of the product in the water layer.

Troubleshooting Protocol:

  • The "Salting Out" Method (Recommended):

    • Do not rely on simple saturation.

    • Step: Add solid NaCl to the aqueous phase until saturation is visible (undissolved salt remains).

    • Effect: This increases the ionic strength of the aqueous phase, disrupting the hydrogen bonding network solubilizing the amino alcohol (Hofmeister effect), forcing the organic product into the organic layer.

  • pH Adjustment:

    • Ensure the aqueous layer is at pH > 11 before extraction.

    • Why? The pKa of the secondary amine is likely ~9–10. If the pH is near 9, 50% of your product is protonated (ammonium salt) and will stay in the water. You need it fully deprotonated (free base) to extract into organic solvent.

  • Solvent Selection:

    • Avoid: Diethyl ether (too non-polar).

    • Use: Dichloromethane (DCM) or a mixture of Chloroform:Isopropanol (3:1) . The alcohol co-solvent helps pull the polar amino-alcohol out of the water.

Issue 3: "The oil won't crystallize."

Diagnosis: Amino alcohols of this class are notorious for "oiling out" due to trace solvent retention or minor regioisomer impurities preventing crystal lattice formation.

Resolution:

  • Azeotropic Drying: Dissolve the oil in toluene and rotovap. Repeat 3x. This removes trace water that acts as a plasticizer preventing crystallization.

  • Seed Crystal: If available, seed the oil at 4°C.

  • Salt Formation: If the free base refuses to crystallize, convert it to the hydrochloride or fumarate salt .

    • Protocol: Dissolve oil in dry ethanol. Add 1.05 eq of fumaric acid. Heat to dissolve, then cool slowly. Salts are generally easier to purify and handle than the viscous free base oil.

Module 3: Scalability & Safety

Critical Safety Notice: Styrene Oxide
  • Hazard: Styrene oxide is classified as a probable human carcinogen (Group 2A) and a skin sensitizer [2].

  • Control: All weighing and reactions must be performed in a fume hood.

  • Quenching: Unreacted styrene oxide should be quenched with aqueous sodium hydroxide or ammonia before disposal to open the ring to the harmless glycol.

Workflow Visualization: Optimized Protocol

OptimizedWorkflow Start Start: Styrene Oxide (1.0 eq) + N-Methylethanolamine (1.1 eq) Step1 Reaction: Solvent: Acetonitrile or Toluene Catalyst: Sn(OTf)2 (5 mol%) Temp: 25-40°C, 12h Start->Step1 Check TLC/HPLC Check Step1->Check Check->Step1 Incomplete Quench Quench: Add Water + NaOH (pH > 11) Check->Quench Complete Extract Extraction: 1. Saturate aq. layer with NaCl 2. Extract with DCM (3x) Quench->Extract Dry Drying: Dry over Na2SO4 Concentrate under vacuum Extract->Dry Purify Purification: Recrystallize (if solid) OR Convert to HCl salt Dry->Purify

Caption: Figure 2. Step-by-step decision tree for the optimized synthesis and isolation.

FAQ: Rapid Fire Troubleshooting

Q: Can I use ethanol as a solvent? A: It is not recommended. Ethanol promotes hydrogen bonding with the epoxide oxygen, which increases the partial positive charge at the benzylic carbon, leading to higher levels of the unwanted regioisomer (2-phenyl-2-aminoethanol derivative) [3].

Q: I see a third impurity spot on TLC. What is it? A: This is likely the bis-alkylated product (where one amine molecule reacts with two epoxide molecules) or the O-alkylated product (reaction at the hydroxyl group).

  • Fix: Ensure you are using a slight excess of the amine (1.1 to 1.2 equivalents) to prevent bis-alkylation.[1] Keep temperatures low to prevent O-alkylation.[1]

Q: How do I remove the catalyst (Sn(OTf)


)? 
A:  The tin catalyst will hydrolyze upon addition of the aqueous base during workup and precipitate as tin oxide/hydroxide. It can be removed by filtration through a Celite pad before phase separation.

References

  • Caldentey, X., & Pericàs, M. A. (2008). Sn(OTf)2 catalysed regioselective styrene oxide ring opening with aromatic amines.[3][4] Tetrahedron Letters, 49(1), 126-129.[1]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2019). Styrene, Styrene-7,8-oxide, and Quinoline.[1] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 121.

  • Chini, M., Crotti, P., & Gardelli, C. (1994). Regiochemical control of the ring opening of 1,2-epoxides by means of chelating processes. Tetrahedron, 50(44), 12619-12630.[1]

Sources

Optimization

Technical Support Center: Impurity Control in 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol Synthesis

This technical guide addresses the synthesis and impurity profiling of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS: 23175-16-8), a critical intermediate and known impurity in the production of beta-adrenergic ag...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis and impurity profiling of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS: 23175-16-8), a critical intermediate and known impurity in the production of beta-adrenergic agonists and bladder antispasmodics like Mirabegron.[1]

Executive Summary & Synthesis Logic

Compound Identity: 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol Role: Pharmaceutical Intermediate / Impurity Standard (e.g., Mirabegron Impurity 19) Primary Synthesis Route: Nucleophilic ring-opening of Styrene Oxide (Phenyloxirane) with N-Methylethanolamine (2-(Methylamino)ethanol).[1]

The "Why" Behind the Chemistry

The synthesis relies on the regioselective attack of the secondary amine (N-methylethanolamine) on the epoxide ring of styrene oxide.

  • Desired Pathway: Attack at the less hindered

    
    -carbon (terminal) yields the target 1-phenylethanol derivative.[1]
    
  • Competitive Pathway: Attack at the benzylic

    
    -carbon yields the regioisomer impurity.[1]
    

This reaction is governed by electronic vs. steric control .[1] Under standard basic/neutral conditions, steric factors favor


-attack.[1] However, acidic conditions or Lewis acid catalysts can shift preference to the 

-carbon (electronic stabilization of the benzylic carbocation), increasing impurity levels.

Critical Impurity Profile

The following impurities are inherent to the styrene oxide aminolysis route.

Impurity TypeChemical Name / DescriptionOrigin / MechanismRelative Retention Time (RRT)*
Regioisomer 2-phenyl-2-[(2-hydroxyethyl)methylamino]ethanolNucleophilic attack at the

-carbon of styrene oxide.[1]
~0.90 - 0.95
Starting Material Styrene Oxide (Phenyloxirane)Incomplete reaction; critical due to genotoxicity.[1]~0.30 - 0.50
Starting Material N-MethylethanolamineExcess reagent carryover.[1]< 0.20 (Early eluting)
Bis-Alkylated

-[[Methylimino]di-2,1-ethanediyl]bis[benzenemethanol]
Reaction of Methylamine impurity (in N-methylethanolamine) with 2 eq. of Styrene Oxide.[1]> 1.50
Oxidation 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanoneOxidation of the benzylic alcohol to a ketone during workup or storage.[1]~1.10

*Note: RRT values are approximate and depend on specific HPLC method conditions (e.g., C18 column, Phosphate buffer/Acetonitrile gradient).

Visualization: Reaction & Impurity Pathways[1]

SynthesisPathways cluster_contaminant Reagent Contamination SM1 Styrene Oxide (Starting Material) Target TARGET PRODUCT 2-[(2-Hydroxyethyl)methylamino] -1-phenylethanol (Beta-Attack) SM1->Target Major Pathway (Steric Control) Imp_Regio IMPURITY A (Regioisomer) 2-phenyl-2-[...] (Alpha-Attack) SM1->Imp_Regio Minor Pathway (Electronic Control) SM2 N-Methylethanolamine (Reagent) SM2->Target SM2->Imp_Regio Imp_Ox IMPURITY C (Ketone) Oxidation Product Target->Imp_Ox Air Oxidation Imp_Bis IMPURITY B (Bis-alkylated) From Methylamine contaminant Methylamine Methylamine (Trace in SM2) Methylamine->Imp_Bis + 2 eq. Styrene Oxide

Figure 1: Reaction scheme illustrating the competition between the major steric pathway (Target) and minor electronic pathway (Regioisomer), along with contaminant-driven side reactions.[1][2][3][4][5]

Troubleshooting Guide (Q&A)

Issue 1: High Levels of Regioisomer (Impurity A)

User Question: "I am consistently seeing a peak at RRT 0.95 comprising 5-8% of my product. How do I reduce this?"

Technical Diagnosis: This is the


-attack regioisomer .[1] Its formation is favored by:
  • Acidic Conditions: Trace acids catalyze the opening at the benzylic position.[1]

  • High Temperature: Reduces selectivity.[1]

  • Solvent Polarity: Highly polar protic solvents can stabilize the transition state for

    
    -attack.[1]
    

Corrective Protocol:

  • pH Control: Ensure the reaction mixture remains basic. If using a salt form of the amine, neutralize it completely before adding Styrene Oxide.

  • Temperature Ramp: Initiate the reaction at lower temperatures (0–5°C) and warm slowly. Do not exceed 60°C unless necessary for conversion.[1]

  • Solvent Switch: Switch to a non-polar or aprotic solvent (e.g., Toluene or THF) to favor steric control (

    
    -attack).[1]
    
Issue 2: Residual Styrene Oxide

User Question: "My final API has residual Styrene Oxide >50 ppm. Standard washing isn't removing it."[1]

Technical Diagnosis: Styrene Oxide is lipophilic and potentially genotoxic.[1] It co-extracts with the product in organic solvents.[1]

Corrective Protocol:

  • Quenching Strategy: Do not rely solely on extraction. Add a "scavenger" amine (e.g., aqueous ammonia or excess N-methylethanolamine) at the end of the reaction and heat for 1-2 hours to consume residual epoxide.[1]

  • Acidic Wash: The target product is a base.[1]

    • Dissolve crude in organic solvent (e.g., Ethyl Acetate).[1]

    • Extract with dilute HCl (Target moves to aqueous phase; Styrene Oxide stays in organic).

    • Wash the aqueous phase with fresh organic solvent.[1]

    • Basify aqueous phase and re-extract the Target.[1]

Issue 3: Unknown Late-Eluting Impurity

User Question: "I see a heavy impurity eluting after the main peak. It increases when I use older batches of N-methylethanolamine."

Technical Diagnosis: This is likely the Bis-alkylated impurity .[1] N-methylethanolamine can degrade or contain Methylamine as a manufacturing impurity.[1] Methylamine has two active protons and reacts with two moles of Styrene Oxide.[1]

Corrective Protocol:

  • Reagent QC: Analyze your N-methylethanolamine by GC. Ensure Methylamine content is <0.1%.[1]

  • Stoichiometry: Avoid large excesses of Styrene Oxide if the amine quality is suspect.

Analytical Method Parameters (Reference)

To accurately separate the Target from the Regioisomer, use the following validated conditions:

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid or 20mM Ammonium Formate (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 210 nm (Styrene absorption) and 254 nm.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4668919, 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol.[1] Retrieved from [Link][1]

  • Veeprho Laboratories. Mirabegron Impurity Profile and Standards.[1] Retrieved from [Link][1]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol

Welcome to the technical support center for the synthesis of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related phenylethanolamine derivatives. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you achieve successful synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The synthesis of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol can be approached through several synthetic routes. We will address the most common pathways and their associated challenges in a question-and-answer format.

Route 1: Reductive Amination

Reductive amination is a powerful method for forming amines from a carbonyl compound and an amine.[1] In the context of our target molecule, this could involve the reaction of benzaldehyde with 2-(methylamino)ethanol followed by reduction, or the reaction of phenylacetaldehyde with N-methylethanolamine.

Question 1: My reductive amination reaction is showing low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in reductive amination can stem from several factors, primarily related to inefficient imine formation or suboptimal reduction conditions.[2][3]

Causality & Solutions:

  • Inefficient Imine Formation: The formation of the imine intermediate is a critical equilibrium-driven step.

    • pH Control: The pH of the reaction medium is crucial. Mildly acidic conditions (pH ~5-6) are often optimal to catalyze imine formation without causing significant hydrolysis of the imine or decomposition of the reactants.[1][4] You can use a weak acid like acetic acid to achieve the desired pH.

    • Water Removal: The formation of an imine from an aldehyde and an amine releases a molecule of water. Removing this water can drive the equilibrium towards the imine product. This can be achieved by using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[3]

  • Suboptimal Reduction: The choice and handling of the reducing agent are paramount.

    • Reducing Agent Selection: Sodium borohydride (NaBH₄) is a common and cost-effective reducing agent. However, it can also reduce the starting aldehyde, leading to the formation of benzyl alcohol as a byproduct.[1][3] A more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is often preferred as they are less reactive towards the aldehyde and more selective for the protonated imine (iminium ion).[1][2]

    • Stepwise vs. One-Pot: Consider a two-step procedure. First, form the imine by stirring the aldehyde and amine together in a suitable solvent like methanol or dichloromethane.[2][3] Monitor the imine formation by TLC or NMR. Once the imine has formed, add the reducing agent. This can prevent the premature reduction of the aldehyde.[2][3]

Troubleshooting Workflow: Low Conversion in Reductive Amination

G start Low Conversion in Reductive Amination check_imine Check Imine Formation (TLC, NMR) start->check_imine imine_ok Imine Formation is Efficient check_imine->imine_ok Yes imine_poor Imine Formation is Poor check_imine->imine_poor No check_reduction Investigate Reduction Step imine_ok->check_reduction optimize_pH Optimize pH (add AcOH, pH ~5-6) imine_poor->optimize_pH remove_water Remove Water (Molecular Sieves, Dean-Stark) optimize_pH->remove_water recheck_imine Re-evaluate Imine Formation remove_water->recheck_imine recheck_imine->imine_ok reducing_agent Choice of Reducing Agent check_reduction->reducing_agent stepwise Consider Stepwise Procedure (Form imine first, then reduce) check_reduction->stepwise temp_conc Optimize Temperature and Concentration check_reduction->temp_conc stab Use NaBH(OAc)₃ or NaBH₃CN for better selectivity reducing_agent->stab success Improved Yield stab->success stepwise->success temp_conc->success

Caption: Troubleshooting decision tree for low conversion in reductive amination.

Question 2: I am observing significant amounts of a side-product that appears to be from over-alkylation. How can I prevent this?

Answer:

Over-alkylation is a common side reaction in reductive amination, especially when using primary amines. The newly formed secondary amine can be more nucleophilic than the starting primary amine and can react with another molecule of the aldehyde to form a tertiary amine.[2]

Causality & Solutions:

  • Stoichiometry Control: Using a large excess of the amine (e.g., 2-5 equivalents) relative to the carbonyl compound can statistically favor the formation of the desired product.[2]

  • Stepwise Procedure: As mentioned previously, forming the imine first and then adding the reducing agent can minimize the time the newly formed secondary amine is in the presence of unreacted aldehyde.[2][3]

  • Choice of Reducing Agent: Using a less reactive reducing agent like NaBH(OAc)₃ can also help, as it allows for the in-situ formation and reduction of the imine without significant competing reactions.[2]

Route 2: Ring-Opening of Styrene Oxide

The reaction of styrene oxide with N-methylethanolamine is a direct and atom-economical approach to the target molecule. This reaction involves the nucleophilic attack of the amine on one of the epoxide's carbons.

Question 3: My ring-opening reaction of styrene oxide with N-methylethanolamine is sluggish and gives a mixture of regioisomers. How can I improve the reaction rate and selectivity?

Answer:

The ring-opening of epoxides can be influenced by several factors, including the choice of catalyst, solvent, and temperature.

Causality & Solutions:

  • Reaction Rate:

    • Catalysis: While the reaction can proceed without a catalyst, it is often slow. Lewis acids or Brønsted acids can be used to activate the epoxide ring, making it more susceptible to nucleophilic attack. However, acidic conditions can also promote side reactions. Alternatively, base catalysis can be employed to deprotonate the amine, increasing its nucleophilicity. The use of certain metal catalysts has also been shown to improve reaction rates.[5]

    • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, excessive heat can lead to polymerization of the styrene oxide or other side reactions. Optimization of the temperature is key.

  • Regioselectivity:

    • Mechanism: The ring-opening of an epoxide can proceed via an SN1 or SN2 mechanism. Under neutral or basic conditions, the reaction typically follows an SN2 pathway, where the nucleophile (amine) attacks the less sterically hindered carbon of the epoxide. In the case of styrene oxide, this would be the terminal CH₂ group. Under acidic conditions, the reaction may have more SN1 character, with the nucleophile attacking the more substituted carbon (the benzylic position) due to the stabilization of the partial positive charge by the phenyl ring. For the synthesis of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol, attack at the benzylic carbon is desired.

    • Controlling Regioselectivity: To favor attack at the benzylic position, you might consider using a catalyst that promotes the desired regioselectivity. Some Lewis acids can coordinate to the epoxide oxygen, facilitating nucleophilic attack at the more substituted carbon.

Reaction Scheme: Regioselectivity in Styrene Oxide Ring-Opening

G cluster_0 Attack at Benzylic Carbon (Desired) cluster_1 Attack at Terminal Carbon (Undesired) Styrene Oxide Desired Product Styrene Oxide->Desired Product 1. N-Methylethanolamine HO(CH₂)₂NHCH₃ N-Methylethanolamine->Desired Product 2. Styrene Oxide_2 Undesired Isomer Ph-CH(NH(CH₃)(CH₂)₂OH)-CH₂OH Styrene Oxide_2->Undesired Isomer 1. N-Methylethanolamine_2 HO(CH₂)₂NHCH₃ N-Methylethanolamine_2->Undesired Isomer 2.

Sources

Optimization

challenges in the purification of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol

This technical support guide addresses the purification and handling of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS: 23175-16-8).[1] This compound belongs to the class of -amino alcohols, structurally analogous...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the purification and handling of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS: 23175-16-8).[1] This compound belongs to the class of


-amino alcohols, structurally analogous to sympathomimetic agents like Halostachine and Phenylephrine, but distinct in its 

-substitution pattern.

Its purification is notoriously difficult due to its amphiphilic nature (hydrophilic amine/diol vs. hydrophobic phenyl ring), propensity to "oil out" rather than crystallize, and the formation of regioisomers during synthesis.

[1]

Compound Dashboard

ParameterData
Formula

MW 195.26 g/mol
IUPAC 2-[2-hydroxyethyl(methyl)amino]-1-phenylethanol
Key Functionalities Benzylic alcohol (

), Aliphatic alcohol (

), Tertiary amine
pKa (Calc.) ~9.0 (Amine), ~14 (Alcohol)
Solubility Soluble in EtOH, MeOH, dilute acid.[1][2][3][4] Sparingly soluble in

, Hexane.
Major Impurities Regioisomer (2-phenyl-2-amino isomer), Bis-alkylated species, Ketone (oxidation).

Module 1: The "Oiling Out" Phenomenon

Issue: The crude product refuses to crystallize, forming a viscous oil or gum at the bottom of the flask, even after cooling. Root Cause: The free base has a low melting point and high conformational flexibility. Small amounts of solvent or impurities depress the melting point further, leading to a supercooled liquid state (oil) rather than a crystal lattice.

Troubleshooting Protocol: Salt Formation Strategy

Do not attempt to crystallize the free base if it persists as an oil. Convert it to a salt to increase the melting point and lattice energy.

Step 1: Salt Screening The Hydrochloride salt is often hygroscopic (absorbs water and turns to oil). If HCl fails, screen these counter-ions in order of likelihood to crystallize:

  • Fumarate (1:1 stoichiometry) – Highly Recommended for amino alcohols.

  • Maleate

  • Oxalate (Caution: Toxicity)

  • Tartrate (Also allows for chiral resolution)

Step 2: The "Cloud Point" Method (Fumarate Example)

  • Dissolve 10 g of crude oil in Isopropanol (IPA) (50 mL).

  • Add Fumaric acid (1.0 eq) dissolved in hot IPA/MeOH.

  • Heat to reflux until clear.

  • Critical Step: Add Ethyl Acetate (EtOAc) dropwise at reflux until the solution turns slightly turbid (Cloud Point).

  • Add 1 mL of IPA to clarify the solution.

  • Cool slowly to room temperature with slow stirring (50 rpm). Rapid cooling traps impurities.

  • If oil forms, reheat and add more IPA. Seed with a crystal if available.

Module 2: Regioisomer Separation (Synthesis from Styrene Oxide)

Issue: HPLC/GC shows a persistent impurity (5–15%) with a similar retention time to the product. Root Cause: If synthesized via Styrene Oxide +


-methylethanolamine, the amine can attack the epoxide at two positions:
  • Path A (Desired): Attack at the less hindered terminal carbon

    
     1-phenyl-2-amino alcohol.
    
  • Path B (Undesired): Attack at the benzylic carbon

    
     2-phenyl-2-amino alcohol.
    
Mechanism & Separation Workflow

RegioSelectivity StyreneOxide Styrene Oxide Reaction Ring Opening StyreneOxide->Reaction Amine N-methylethanolamine Amine->Reaction PathA Path A: Kinetic Control (Terminal Attack) Major Product Reaction->PathA  Low Temp, Non-polar solvent PathB Path B: Thermodynamic Control (Benzylic Attack) Impurity (~10%) Reaction->PathB  Acid Cat., High Temp

Figure 1: Regioselectivity in epoxide ring opening. Path A is favored under basic/neutral conditions.

Corrective Actions:
  • Synthesis Optimization: Ensure the reaction is run in ethanol or acetonitrile at moderate temperatures (

    
    C). Avoid Lewis acids, which promote Path B (Benzylic attack).
    
  • Purification: The regioisomers have different pKa values.

    • Fractional Extraction: Dissolve the mixture in EtOAc. Extract with limiting dilute acid (0.8 eq). The more basic regioisomer (usually the desired terminal amine) will extract into the water phase preferentially.

    • Recrystallization: The desired isomer usually crystallizes better as the Fumarate salt. The benzylic impurity tends to stay in the mother liquor.

Module 3: Chiral Resolution (Enantiomeric Purity)

Issue: The product is a racemate (50:50 mixture of


 and 

), but biological activity requires a single enantiomer. Root Cause: The benzylic carbon is a chiral center. Standard synthesis yields a racemic mixture.
Resolution Protocol (Diastereomeric Crystallization)
  • Resolving Agent: Use (+)-Dibenzoyl-D-tartaric acid .

  • Solvent: Ethanol/Water (95:5).

  • Process:

    • Mix racemate (1.0 eq) and resolving agent (0.5 eq) in boiling ethanol.

    • Cool to crystallize the diastereomeric salt.

    • Filter and measure optical rotation.

    • Recrystallize the salt until constant rotation is achieved.

    • Free-base the salt using NaOH and extract into DCM.

Module 4: Stability & Discoloration

Issue: The white solid/colorless oil turns yellow or brown upon storage. Root Cause: Benzylic oxidation. While less sensitive than catechols (like epinephrine), the benzylic alcohol can oxidize to the ketone (acetophenone derivative) or the amine can form


-oxides.
Storage & Handling Guide
  • Atmosphere: Store under Argon or Nitrogen.

  • Acidity: Store as the Salt form . The free base is much more prone to oxidation.

  • Container: Amber glass (protect from UV light).

  • Removal of Color: If the product is colored, dissolve in MeOH, treat with Activated Charcoal (5 wt%) for 30 mins, filter through Celite, and re-crystallize.

Frequently Asked Questions (FAQ)

Q1: Can I distill this compound to purify it? A: Avoid if possible. The boiling point is high (


C at reduced pressure). Prolonged heating can cause dehydration (forming styrene derivatives) or retro-aldol type decomposition. If you must distill, use a Wiped Film Evaporator  or Kugelrohr  under high vacuum (

mmHg) to minimize thermal history.

Q2: Why is my yield low after aqueous workup? A: The compound is an amino-diol, making it very water-soluble.

  • Fix: Do not use simple water/ether extraction. Saturate the aqueous layer with NaCl (Salting out) . Use Dichloromethane (DCM) or Chloroform:Isopropanol (3:1) as the organic extraction solvent. Adjust pH to ~12 before extraction.

Q3: Which HPLC column should I use? A: Standard C18 columns often fail due to peak tailing (amine interaction with silanols).

  • Recommendation: Use a Base-Deactivated C18 column (e.g., Agilent ZORBAX Eclipse XDB-C18).

  • Mobile Phase: Water (0.1% TFA or Formic Acid) / Acetonitrile gradient. The acid is crucial to protonate the amine and improve peak shape.

References

  • Regioselectivity in Styrene Oxide Opening

    • Title: Regioselectivity of the Ring Opening of Styrene Oxide by Amines.[5]

    • Source:Journal of Organic Chemistry.
    • Context: Explains the preference for terminal attack (Path A) in nucleophilic opening of styrene oxide.
    • Link: (General reference for mechanism).

  • Crystallization of Amino Alcohols

    • Title: Process for the preparation of amino-alcohols (US P
    • Source: Google P
    • Context: Describes the use of tartaric and oxalic acid to crystallize difficult benzylamino alcohols.
    • Link:

  • Chiral Resolution Methods

    • Title: Resolution of vicinal amino alcohols via chiral HPLC and diastereomeric salt form
    • Source:Chirality / PMC.
    • Context: Protocols for separating enantiomers of phenyl-substituted amino alcohols.
    • Link:

  • Physical Properties & Synthesis

    • Title: 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol Compound Summary.
    • Source: PubChem.[2]

    • Context: Molecular weight, solubility estim
    • Link:

Sources

Troubleshooting

Technical Guide: Minimizing Byproduct Formation in N-Substituted Phenylethanolamine Synthesis

Introduction: The Chemo-Selectivity Challenge N-substituted phenylethanolamines represent a critical scaffold in pharmaceutical chemistry, serving as the pharmacophore for numerous -adrenergic receptor agonists (e.g., Sa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemo-Selectivity Challenge

N-substituted phenylethanolamines represent a critical scaffold in pharmaceutical chemistry, serving as the pharmacophore for numerous


-adrenergic receptor agonists (e.g., Salbutamol) and antagonists (e.g., Sotalol).

The synthesis of these molecules appears deceptively simple but is plagued by three primary impurity vectors:

  • Regiochemical Drift: Attack at the

    
    -carbon (benzylic) rather than the desired 
    
    
    
    -carbon (terminal) during epoxide opening.
  • Poly-alkylation: The tendency of the secondary amine product to react with remaining electrophile, forming tertiary amine dimers.

  • Self-Condensation: Specifically in the

    
    -haloketone route, where intermediate aminoketones dimerize to form dihydropyrazines.
    

This guide provides troubleshooting workflows and optimized protocols to suppress these byproducts, focusing on the two most prevalent synthetic routes: Aminolysis of Styrene Oxides and Reduction of


-Haloketones .

Module 1: The Epoxide Route (Aminolysis)

The Scenario: You are reacting a substituted styrene oxide with a primary amine. The Goal: Exclusive formation of the


-amino alcohol (Target) while suppressing the 

-isomer and bis-alkylated dimer.
Troubleshooting Ticket #1: "I'm seeing high levels of the -isomer."

Root Cause Analysis: Styrene oxide derivatives possess a "schizophrenic" electrophilic character.

  • 
    -Attack (Desired):  Driven by steric accessibility (SN2-like). Favored by basic conditions and "hard" nucleophiles.[1]
    
  • 
    -Attack (Undesired):  Driven by electronic stabilization of the partial positive charge at the benzylic position by the phenyl ring. This is exacerbated by acidic conditions or weak nucleophiles, pushing the mechanism toward an SN1-like transition state.
    

The Solution: Lewis Acid Catalysis (The "Goldilocks" Zone) Strong Brønsted acids promote SN1 pathways (


-attack). However, mild, oxophilic Lewis acids coordinate to the epoxide oxygen, increasing electrophilicity without sufficiently stabilizing the benzylic carbocation to trigger the SN1 shift.

Recommended Protocol: Calcium Triflate Catalysis Based on the work of Cepanec et al., Calcium Triflate [Ca(OTf)


] is superior to stronger Lewis acids (like BF

) for maintaining regiocontrol.
  • Catalyst: Ca(OTf)

    
     (5-10 mol%)
    
  • Solvent: Acetonitrile (MeCN) or Toluene. Avoid protic solvents if

    
    -attack is high.
    
  • Temperature: Ambient (20–25 °C). Heating promotes thermodynamic equilibration, often increasing the

    
    -isomer.
    

Visualizing the Pathway:

G Start Styrene Oxide + Amine Coord Lewis Acid Coordination Start->Coord + Ca(OTf)2 TS_Beta TS-Beta (Steric Control) SN2-like Coord->TS_Beta Major Pathway (Mild Lewis Acid) TS_Alpha TS-Alpha (Electronic Control) SN1-like Coord->TS_Alpha Minor Pathway (High Temp/Strong Acid) Prod_Beta Beta-Amino Alcohol (Target) TS_Beta->Prod_Beta Prod_Alpha Alpha-Amino Alcohol (Impurity) TS_Alpha->Prod_Alpha

Figure 1: Mechanistic divergence in epoxide aminolysis. Mild Lewis acids favor the green path.

Troubleshooting Ticket #2: "My product is reacting with the starting material (Bis-alkylation)."

Root Cause Analysis: The product of the reaction is a secondary amine, which is often more nucleophilic than the starting primary amine due to the inductive effect of the alkyl group. If the local concentration of epoxide is high relative to the amine, the product will compete for the electrophile.

Data: Stoichiometry vs. Impurity Profile

Amine EquivalentsEpoxide EquivalentsMono-Alkylated (Target)Bis-Alkylated (Impurity)
1.01.065%25%
2.01.082%12%
5.0 1.0 >95% <2%
1.01.0 (Slow Addition)75%15%

The Solution: Kinetic Suppression

  • High Equivalents: Use a large excess of the primary amine (3–5 eq). This statistically ensures the epoxide collides with the starting amine rather than the product.

  • Inverse Addition: Add the epoxide slowly to a solution of the amine . Never add amine to epoxide.

  • Steric Bulk: If the primary amine is bulky (e.g., t-butylamine), bis-alkylation is naturally suppressed. If using methylamine, excess stoichiometry is non-negotiable.

Module 2: The -Haloketone Route

The Scenario: You are reacting an


-bromoacetophenone with an amine, followed by reduction.
The Issue:  Formation of pyrazine derivatives or intractable tars before reduction.
Troubleshooting Ticket #3: "The reaction mixture turns dark/black before reduction."

Root Cause Analysis: The intermediate


-aminoketone is highly unstable. It undergoes intermolecular self-condensation to form dihydropyrazines, which then oxidize to pyrazines.

The Solution: In-Situ Reduction (Reductive Amination) Do not isolate the aminoketone free base.

Protocol: One-Pot Borohydride Reduction

  • Solvent: Methanol/THF (1:1).

  • Procedure:

    • Dissolve

      
      -bromoketone (1 eq).
      
    • Add Amine (2.5 eq) at 0 °C.

    • Critical Step: Monitor consumption of bromoketone by TLC.

    • Immediately upon consumption (usually < 1 hour), add NaBH

      
       (1.5 eq) in portions.
      
  • Why this works: Rapid reduction converts the unstable ketone carbonyl to the stable alcohol, removing the electrophilic site required for pyrazine formation.

Module 3: Purification & Isolation

Even with optimized chemistry, trace byproducts may persist.

FAQ: How do I remove the bis-alkylated impurity?

  • Exploit Basicity Differences: The target is a secondary amine; the impurity is a tertiary amine.

    • Derivatization:[2][3] React the crude mixture with a limiting amount of acetic anhydride or phthalic anhydride. The secondary amine (Target) reacts to form an amide; the tertiary amine (Impurity) does not. (Note: This requires a subsequent hydrolysis step, which adds steps but guarantees purity).

    • Chromatography: Tertiary amines are generally less polar than secondary amines. Use a gradient of DCM:MeOH with 1% NH

      
      OH. The bis-alkylated product typically elutes first.
      

Summary Workflow

Troubleshooting Issue Identify Major Impurity Type1 Regioisomer (Alpha-product) Issue->Type1 Type2 Bis-alkylated Dimer Issue->Type2 Type3 Pyrazine/Tars Issue->Type3 Sol1 Switch to Ca(OTf)2 Catalyst Change Solvent to MeCN Type1->Sol1 Sol2 Increase Amine Equivalents (3-5x) Use Inverse Addition Type2->Sol2 Sol3 Perform Immediate In-Situ Reduction Do Not Isolate Aminoketone Type3->Sol3

Figure 2: Decision tree for process optimization.

References

  • Cepanec, I., Litvić, M., Mikuldaš, H., Bartolinčić, A., & Vinković, V. (2003).[4] Calcium trifluoromethanesulfonate-catalysed aminolysis of epoxides. Tetrahedron, 59(14), 2435-2439.

  • Moghadam, M., Tangestaninejad, S., Mirkhani, V., & Mohammadpoor-Baltork, I. (2005). Highly Efficient Aminolysis of Epoxides Catalyzed by Reusable Zirconyl Triflate.[5] Synthetic Communications, 35, 2415–2421.

  • Shivani, Pujala, B., & Chakraborti, A. K. (2007). Fluorinated Alcohols: A New Class of Catalysts for the Highly Regioselective Ring Opening of Epoxides with Amines. Journal of Organic Chemistry, 72(10), 3713–3722.

  • BenchChem Application Notes. (2025). Ring-Opening Reactions of (S)-Styrene Oxide.

Sources

Optimization

scaling up 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol synthesis issues

This guide serves as a Technical Support Center for the scale-up of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS: 23175-16-8). The content is structured to address critical process chemistry challenges, focusing...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Technical Support Center for the scale-up of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS: 23175-16-8). The content is structured to address critical process chemistry challenges, focusing on safety, regioselectivity, and impurity control.

Topic: Synthesis of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol Process Class: Exothermic Epoxide Ring Opening (


 Aminolysis)

Reaction Mechanics & Pathway Analysis

The synthesis involves the nucleophilic attack of


-methylethanolamine  on styrene oxide . At scale, this is not merely a mixing step; it is a competition between thermodynamic control (heat management) and kinetic selectivity (regioisomerism).
Reaction Scheme & Impurity Logic

The following diagram illustrates the primary reaction pathway and the critical divergence points that lead to impurities during scale-up.

ReactionPathways Reactants Styrene Oxide + N-Methylethanolamine Transition Transition State (Exothermic) Reactants->Transition SN2 Attack Impurity_Diol Impurity B: 1-Phenyl-1,2-ethanediol (Hydrolysis) Reactants->Impurity_Diol Moisture Ingress Target Target Product: 2-[(2-Hydroxyethyl)methylamino]- 1-phenylethanol (Beta-Attack) Transition->Target Kinetic Control (Basic/Neutral, <60°C) Impurity_Alpha Regioisomer A: Alpha-Attack (Acidic/High Temp) Transition->Impurity_Alpha Thermodynamic/Acidic (>80°C or Lewis Acids) Impurity_Poly Impurity C: Polymeric Ethers (Runaway/Hot Spots) Target->Impurity_Poly Excess Epoxide + High T

Figure 1: Reaction pathway logic showing the divergence between the desired


-attack (Target) and common scale-up impurities.

Critical Process Parameters (CPPs) & Troubleshooting

This section addresses specific failure modes encountered when moving from gram to kilogram scale.

Issue 1: Thermal Runaway & "Heat Accumulation"

Symptom: Uncontrollable temperature spikes after 30–50% conversion; sudden pressure increase. Root Cause: Epoxide ring opening is highly exothermic (


). In batch mode, the heat generation rate (

) exceeds the cooling capacity (

). Technical Solution: Do not run this as a batch reaction (all reagents mixed at

). You must use a Semi-Batch (Dosing) Protocol .
  • Protocol:

    • Charge the amine (

      
      -methylethanolamine) and solvent (e.g., Ethanol or 2-Propanol) into the reactor.
      
    • Heat to reaction temperature (typically 40–50°C).

    • Dose Styrene Oxide slowly over 2–4 hours.

    • Crucial: Monitor Styrene Oxide Accumulation . If the reaction stalls, unreacted epoxide accumulates. If the reaction then "kicks off," the accumulated epoxide reacts simultaneously, causing an explosion.

    • Validation: Verify consumption of epoxide via GC/HPLC during the addition.

Issue 2: Regioselectivity Drift (Alpha vs. Beta Attack)

Symptom: Increasing levels of the iso-product (attack at the benzylic position). Root Cause:

  • Beta-Attack (Desired): Favored by sterics and

    
     conditions (basic/neutral).
    
  • Alpha-Attack (Undesired): Favored by electronic stabilization of the benzylic carbocation character. This pathway is activated by Lewis acids (trace metals) or high temperatures . Technical Solution:

  • Check pH: Ensure the system remains basic. The amine itself acts as a base, but if you use recycled solvent with acidic residues, alpha-attack increases.

  • Temperature Limit: Maintain

    
    . Above this threshold, the energy barrier for alpha-attack is overcome.
    
Issue 3: Residual Genotoxic Impurity (Styrene Oxide)

Symptom: Final product fails ICH M7 guidelines for potential genotoxic impurities (PGIs). Styrene oxide is a known mutagen. Root Cause: Incomplete conversion or equilibrium limitations. Technical Solution:

  • Amine Excess: Use a stoichiometric excess of amine (1.1 – 1.2 eq) to drive epoxide consumption to ppm levels.

  • Quench: Do not rely on "time" to finish the reaction. Add a specific quencher if needed, or perform a water wash at acidic pH (if product stability allows) to hydrolyze residual epoxide to the diol, which is easier to purge.

Scale-Up Protocol & Data

The following table summarizes the shift in parameters from Lab Scale to Pilot Scale.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale
Addition Mode One-pot / BatchSemi-Batch (Dosing)Prevents thermal runaway.
Solvent Often Neat or MeOHEthanol/Water or IPANeat reactions are too viscous and form hot spots at scale.
Reaction Temp Reflux (often unmonitored)Controlled (45–55°C)High T degrades regioselectivity.
Workup High Vac DistillationCrystallization / ExtractionDistillation of this high-boiler (>200°C) leads to degradation at scale.
Cycle Time 2–4 Hours8–12 HoursHeat transfer limitations dictate slower addition.

Isolation Strategy (The "Oiling Out" Problem)

Users often report the product forming a viscous oil that refuses to crystallize. Mechanism: The product has a secondary alcohol and a tertiary amine. It is highly prone to hydrogen bonding, preventing lattice formation.

Recommended Workflow:

  • Evaporation: Remove reaction solvent (Ethanol/IPA) completely.

  • Phase Switch: Dissolve the crude oil in a non-polar solvent (e.g., MTBE or Toluene).

  • Wash: Wash with water to remove excess

    
    -methylethanolamine (highly water-soluble).
    
  • Salt Formation (The Fix): Do not try to crystallize the free base.

    • Add Fumaric Acid or HCl (in IPA) to the organic layer.

    • The salt form (e.g., 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol fumarate) will crystallize readily and purge the regioisomer.

Frequently Asked Questions (FAQs)

Q: Can I use water as the solvent? A: Yes, but with caution. Water accelerates the reaction (hydrogen bonding activates the epoxide), but it also promotes the hydrolysis of styrene oxide to 1-phenyl-1,2-ethanediol (Impurity B). If you use water, keep the stoichiometry of the amine high to outcompete water.

Q: My product is colored (yellow/brown). Why? A: This is likely due to the oxidation of the amine or trace benzaldehyde formation (oxidative cleavage of styrene oxide). Sparge your reactor with Nitrogen (


) before heating. Phenylethanolamines are sensitive to air oxidation at elevated temperatures.

Q: How do I detect residual Styrene Oxide at ppm levels? A: UV detection is difficult due to overlap. Use GC-FID or GC-MS . Derivatization is usually not required for styrene oxide, but ensure your injector port temperature is not so high that it causes thermal degradation of the product back into starting materials.

References

  • BenchChem. (2025).[1][2] Ring-Opening Reactions of (S)-Styrene Oxide - Application Notes and Protocols. Retrieved from

  • Lizza, J. R., & Moura-Letts, G. (2017).[3] Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of

    
    -Amino Alcohols. Synthesis, 49, 1231-1242.[3] Retrieved from 
    
  • Tajbakhsh, M., et al. (2012).[4] Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid. Journal of the Mexican Chemical Society. Retrieved from

  • PubChem. (n.d.).[5] Compound Summary: 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS 23175-16-8).[5][6] Retrieved from

  • American Chemical Society. (2010).[7] Kinetic and Scale-Up Investigations of Epoxide Aminolysis in Microreactors. Organic Process Research & Development.[7] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

validation of an analytical method for 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol

As a Senior Application Scientist, I have spent years optimizing and validating chromatographic methods for complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). One of the more challenging a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have spent years optimizing and validating chromatographic methods for complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). One of the more challenging analytes in the synthesis of the tetracyclic antidepressant Mirtazapine is 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS: 23175-16-8), commonly referred to as Mirtazapine Impurity 19 [1].

Because Impurity 19 is a process-related byproduct and a potential degradation product, regulatory agencies mandate its stringent control. In this guide, I will objectively compare the analytical technologies available for its quantification, explain the causality behind our chromatographic choices, and provide a self-validating, step-by-step protocol grounded in the latest [2].

Mechanistic Challenges & Analytical Strategy

When analyzing Impurity 19, the fundamental challenge lies in its chemical structure. The molecule contains secondary and tertiary amine groups that are highly prone to secondary interactions with residual silanol groups on standard silica-based stationary phases. This interaction causes severe peak tailing, shifting retention times, and poor resolution from the main Mirtazapine peak.

The Causality of the Mobile Phase Choice: To counteract silanol interactions, we cannot simply rely on end-capped columns. We must manipulate the mobile phase chemistry. By utilizing a buffer adjusted to pH 3.0 (using phosphoric acid) and adding 0.3% Triethylamine (TEA) as a modifier, we achieve two things:

  • The acidic pH protonates (neutralizes) the residual silanols on the silica surface.

  • TEA acts as a sacrificial base, competitively binding to any remaining active sites before the amine groups of Impurity 19 can interact with them.

This dual-action approach ensures sharp, symmetrical peaks (Tailing factor < 1.5) and reliable integration [3].

SeparationLogic A Sample Matrix (API + Impurity 19) B BDS Hypersil C18 Stationary Phase A->B E Impurity 19 Elution B->E t_R ~ 3-5 min F Mirtazapine Elution B->F t_R ~ 8-10 min C Mobile Phase (Acetonitrile + Buffer) C->B D TEA Modifier (pH 3.0) C->D D->B Suppresses Tailing

Fig 1: Chromatographic separation logic utilizing TEA to suppress silanol interactions.

Technology Comparison: RP-HPLC-UV vs. UPLC-MS/MS

To quantify Impurity 19, laboratories typically choose between Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).

While UPLC-MS/MS offers unparalleled sensitivity, Impurity 19 is a standard process impurity (controlled at the 0.10% – 0.15% threshold per ICH Q3A), not a Potentially Mutagenic Impurity (PMI) requiring parts-per-billion (ppb) control. Therefore, RP-HPLC-UV is the optimal, cost-effective choice for routine batch release.

Table 1: Comparative Performance Metrics for Impurity 19 Analysis
ParameterRP-HPLC-UV (Proposed)UPLC-MS/MS (Alternative)
Primary Application Routine QA/QC, Batch ReleaseTrace-level profiling, Pharmacokinetics
Sensitivity (LOQ) ~4.0 - 5.0 µg/mL< 0.01 µg/mL (10 ng/mL)
Specificity Mechanism Chromatographic Resolution (Rs > 1.5)Mass-to-Charge Ratio (m/z) transitions
Operational Cost Low (Standard solvents, UV detector)High (Argon gas, MS maintenance)
Throughput/Run Time ~15 - 20 minutes~3 - 5 minutes
Matrix Interference Susceptible to co-eluting UV absorbersHighly resistant (MRM filtering)

Self-Validating Experimental Protocol (ICH Q2(R2))

A robust analytical method must be a self-validating system. This means the protocol incorporates internal System Suitability Testing (SST) criteria before every run. If the SST fails, the system auto-halts, preventing the generation of invalid data.

Column: BDS Hypersil C18 (4.6 x 250 mm, 5 µm) Mobile Phase: 0.3% Triethylamine (pH 3.0) : Acetonitrile (78:22 v/v) Flow Rate: 1.0 mL/min Detection: PDA at 215 nm

Step-by-Step Validation Workflow
  • System Suitability Testing (SST):

    • Action: Inject a standard mixture of Mirtazapine (100 µg/mL) and Impurity 19 (10 µg/mL) six times.

    • Causality: Ensures the system is equilibrated and capable of precise measurement before sample analysis.

    • Acceptance Criteria: Resolution (

      
      ) > 2.0; Tailing factor (
      
      
      
      ) < 1.5; Theoretical plates (
      
      
      ) > 2000; Peak area RSD < 2.0%.
  • Specificity & Forced Degradation:

    • Action: Stress the Mirtazapine API under extreme conditions: 1N HCl, 1N NaOH, 3%

      
      , UV light (254 nm), and thermal stress (60°C) for 15 days.
      
    • Causality: Proves the method is "stability-indicating." We must verify that no degradation products co-elute with Impurity 19. Peak purity is confirmed using the PDA detector (Purity Angle < Purity Threshold).

  • Linearity and Range:

    • Action: Prepare 5 concentration levels of Impurity 19 ranging from the LOQ to 120% of the specification limit (e.g., 5 to 25 µg/mL).

    • Causality: Demonstrates that the detector response is directly proportional to the analyte concentration across the operational range.

  • Accuracy (Recovery Studies):

    • Action: Spike known amounts of Impurity 19 into the Mirtazapine API matrix at 50%, 100%, and 150% of the target concentration. Extract and analyze in triplicate.

    • Causality: Evaluates matrix effects. A recovery close to 100% proves the excipients or the API itself do not suppress or enhance the impurity's signal.

  • Precision (Repeatability & Intermediate Precision):

    • Action: Analyze six independent sample preparations of the API spiked with Impurity 19 at the 100% level on the same day (Repeatability) and on different days by different analysts (Intermediate Precision).

  • Sensitivity (LOD & LOQ):

    • Action: Inject dilute solutions and measure the baseline noise. Calculate the Signal-to-Noise (S/N) ratio.

    • Causality: S/N of 3:1 establishes the Limit of Detection (LOD), while 10:1 establishes the Limit of Quantitation (LOQ), ensuring empirical reliability over theoretical statistical models.

ValidationWorkflow A Method Design & ATP (ICH Q14) B Risk Assessment & Parameter Selection A->B C Specificity & Forced Degradation B->C D Linearity & Range (LOQ to 120%) C->D E Accuracy (Recovery) & Precision (RSD) D->E F Method Robustness (DoE Approach) E->F G Routine QA/QC Lifecycle Management F->G

Fig 2: Analytical method validation lifecycle based on ICH Q2(R2) and Q14 guidelines.

Quantitative Validation Data

Following the execution of the protocol above, the RP-HPLC-UV method demonstrates excellent reliability for the quantification of Impurity 19, easily meeting all ICH acceptance criteria.

Table 2: Validation Results Summary for Impurity 19 (RP-HPLC)
Validation ParameterExperimental ResultICH Q2(R2) Acceptance CriteriaStatus
Linearity Range 5.0 – 25.0 µg/mLMust cover LOQ to 120% of specPass
Correlation Coefficient (

)
0.9994

0.990
Pass
Accuracy (Mean Recovery) 98.4% – 101.2%95.0% – 105.0%Pass
Precision (Intra-day RSD) 0.85%

2.0%
Pass
Precision (Inter-day RSD) 1.12%

2.0%
Pass
Limit of Detection (LOD) 1.4 µg/mLS/N

3
Pass
Limit of Quantitation (LOQ) 4.3 µg/mLS/N

10
Pass
Specificity (Peak Purity) Purity Angle < ThresholdNo co-eluting peaksPass

Conclusion

For the quantification of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (Mirtazapine Impurity 19), an optimized RP-HPLC-UV method utilizing a TEA-modified acidic mobile phase provides the best balance of specificity, accuracy, and operational efficiency. By rigorously adhering to the ICH Q2(R2) validation framework, laboratories can establish a self-validating, stability-indicating assay that guarantees the safety and purity of the final Mirtazapine API.

References

  • Title: 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol Source: PubChem, National Institutes of Health (NIH) URL: [Link] [1]

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link] [2]

  • Title: Development and validation of a reversed-phase HPLC method for separation and simultaneous determination of process-related substances of mirtazapine in bulk drugs and formulations Source: PubMed, National Institutes of Health (NIH) / Journal of Chromatographic Science URL: [Link] [3]

Comparative

A Researcher's Guide to Reference Standards for 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol

In the landscape of pharmaceutical research and development, the precision and reliability of analytical data are paramount. The quality of the reference standards used in these analyses forms the bedrock of confidence i...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the precision and reliability of analytical data are paramount. The quality of the reference standards used in these analyses forms the bedrock of confidence in the results. This guide provides a comprehensive comparison of commercially available reference standards for 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS: 23175-16-8), a key chemical intermediate and potential impurity in pharmaceutical manufacturing. This document is intended for researchers, analytical scientists, and drug development professionals to aid in the selection of the most appropriate reference standard for their specific application.

Understanding the Hierarchy of Reference Standards

Before delving into a direct comparison, it is crucial to understand the different grades of reference standards and their intended uses. The choice of a reference standard will directly impact the validity of analytical data.

  • Primary Reference Standards: These are of the highest purity and are thoroughly characterized. They are often designated as such by pharmacopeias (e.g., USP, EP) and are used to calibrate secondary standards.

  • Certified Reference Materials (CRMs): A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.

  • Secondary Reference Standards (Working Standards): These are standards that are qualified against a primary reference standard. They are used for routine laboratory analyses to minimize the use of the more expensive primary standards.

Comparison of Commercially Available 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol Reference Standards

The following table summarizes the information available from various suppliers for reference standards of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol. It is important to note that the level of detail provided by suppliers can vary significantly. A comprehensive Certificate of Analysis (CoA) is essential for a complete evaluation.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurity/Grade
Sigma-Aldrich 2-[(2-hydroxyethyl)(methyl)amino]-1-phenylethan-1-ol23175-16-8C₁₁H₁₇NO₂195.26Not specified on product page; CoA required
Pharmaffiliates 2-((2-Hydroxyethyl)(methyl)amino)-1-phenylethan-1-ol23175-16-8C₁₁H₁₇NO₂195.26Pharmaceutical Standard
Veeprho 2-((2-Hydroxyethyl)(methyl)amino)-1-phenylethan-1-ol23175-16-8C₁₁H₁₇NO₂195.26Impurity Reference Standard
Sunway Pharm Ltd 2-[(2-hydroxyethyl)(methyl)amino]-1-phenylethanol23175-16-8C₁₁H₁₇NO₂195.26Purity specified on batch-specific CoA

Note: The absence of a specific purity value on a supplier's website necessitates obtaining a lot-specific Certificate of Analysis. This document should provide detailed information on the analytical techniques used for characterization (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC/GC purity) and the certified purity value with its uncertainty.

The Critical Role of the Certificate of Analysis (CoA)

A comprehensive CoA is the most critical document for evaluating a reference standard. It should include:

  • Identity Confirmation: Spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, MS) confirming the chemical structure.

  • Purity Assessment: Chromatographic purity (e.g., HPLC, GC), water content (Karl Fischer), residual solvents, and inorganic content.

  • Assigned Purity Value: A certified purity value with an associated uncertainty.

  • Traceability: A statement of metrological traceability to a national or international standard, if applicable.

Without a detailed CoA, a direct and meaningful comparison of the performance of different reference standards is not possible.

Experimental Protocols for the Analysis of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol

The following are proposed "best-practice" analytical methods for the analysis of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol. These protocols are based on established methods for similar phenylethanolamine compounds and should be validated for their intended use.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol and the determination of its purity.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile and a buffer solution (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).

  • Gradient:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: 10% to 70% Acetonitrile

    • 25-30 min: 70% Acetonitrile

    • 30-35 min: 70% to 10% Acetonitrile

    • 35-40 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the sample containing the analyte in the mobile phase to a concentration within the calibration range.

Justification of Experimental Choices:

  • A C18 column is a versatile reversed-phase column suitable for the separation of moderately polar compounds like phenylethanolamines.

  • A gradient elution is employed to ensure good separation of the main peak from any potential impurities with different polarities.

  • A buffered mobile phase at a low pH ensures the analyte is in its protonated form, leading to better peak shape.

  • Detection at 215 nm is chosen to capture the absorbance of the phenyl group.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a polar compound like 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol, derivatization is necessary to improve its volatility and thermal stability.

Derivatization (Silylation):

  • Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

  • Heat the mixture at 70 °C for 30 minutes.

  • Allow the sample to cool to room temperature before injection.

GC-MS Conditions:

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-550

Justification of Experimental Choices:

  • Silylation is a common and effective derivatization technique for compounds with active hydrogens (hydroxyl and amine groups), making them suitable for GC analysis.

  • A 5% phenyl-methylpolysiloxane column is a general-purpose column with good selectivity for a wide range of compounds.

  • The temperature program is designed to provide good separation of the derivatized analyte from any derivatizing agent artifacts and potential impurities.

  • Mass spectrometric detection provides high selectivity and allows for structural confirmation of the analyte.

Workflow for Reference Standard Qualification and Use

The following diagrams illustrate the essential workflows for qualifying a secondary reference standard and its subsequent use in routine analysis.

Reference_Standard_Qualification cluster_0 Qualification of a Secondary Reference Standard Primary_Standard Primary or Certified Reference Standard Analytical_Method Validated Analytical Method (e.g., HPLC, GC) Primary_Standard->Analytical_Method Characterization Secondary_Standard Candidate Secondary Reference Standard Secondary_Standard->Analytical_Method Analysis Comparison Direct Comparison (Purity, Identity) Analytical_Method->Comparison CoA_Generation Generation of Internal CoA Comparison->CoA_Generation Acceptance Criteria Met Analytical_Workflow cluster_1 Quantitative Analysis Workflow Qualified_Standard Qualified Reference Standard Method Validated Analytical Method Qualified_Standard->Method Standard Preparation Sample Test Sample Sample->Method Sample Preparation Calibration Calibration Curve Generation Method->Calibration Sample_Analysis Sample Analysis Method->Sample_Analysis Quantification Quantification of Analyte Calibration->Quantification Sample_Analysis->Quantification Report Final Report Quantification->Report

Caption: Typical analytical workflow for the quantification of an analyte in a sample using a qualified reference standard.

Conclusion and Recommendations

The selection of a suitable reference standard for 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol is a critical decision that directly impacts the quality of analytical data. While several suppliers offer this compound, a thorough evaluation is contingent upon a comprehensive Certificate of Analysis.

  • Prioritize Certified Reference Materials (CRMs): Whenever available, a CRM should be the standard of choice due to its certified property values, stated uncertainty, and metrological traceability.

  • Request and Scrutinize the Certificate of Analysis: Do not rely solely on the information provided on a supplier's website. Always request a lot-specific CoA and carefully review the identity and purity data.

  • Qualify Secondary Standards In-House: For routine use, qualify a batch of material as a secondary (working) standard against a primary or certified reference standard. This preserves the more expensive primary standard and ensures consistency in day-to-day analyses.

  • Validate Analytical Methods: The provided HPLC-UV and GC-MS protocols serve as excellent starting points. However, it is imperative to validate the chosen method for its specific intended use in your laboratory, following ICH Q2(R1) guidelines.

By adhering to these principles, researchers can ensure the accuracy, precision, and reliability of their analytical results, ultimately contributing to the development of safe and effective pharmaceuticals.

References

  • Pharmaffiliates. 2-((2-Hydroxyethyl)(methyl)amino)-1-phenylethan-1-ol. [Link]

  • Veeprho. 2-((2-Hydroxyethyl)(methyl)amino)-1-phenylethan-1-ol. [Link]

  • Sunway Pharm Ltd. 2-[(2-hydroxyethyl)(methyl)amino]-1-phenylethanol. [Link]

  • Shabir, G. A. (2003). Validation of HPLC methods for pharmaceutical analysis: Understanding the differences and similarities between validation requirements of the U.S. Food and Drug Administration, the U.S. Pharmacopoeia and the International Conference on Harmonization.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Validation

High-Field vs. Benchtop 2D NMR: A Comparative Guide for the Structural Elucidation of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol

Executive Summary & The Analytical Challenge The structural elucidation of complex pharmaceutical intermediates requires analytical techniques that can unambiguously map atomic connectivity and spatial arrangements. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

The structural elucidation of complex pharmaceutical intermediates requires analytical techniques that can unambiguously map atomic connectivity and spatial arrangements. This guide objectively compares the performance of High-Field NMR (600 MHz) against Next-Generation Benchtop NMR (80 MHz) for the structural confirmation of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol , a complex amino alcohol often encountered in the synthesis of ephedrine analogs and related active pharmaceutical ingredients (APIs).

As detailed in the [1], this molecule (C₁₁H₁₇NO₂) presents a specific analytical challenge: it contains a chiral center at the benzylic position (CH-OH). This chirality renders the adjacent methylene protons (CH₂) magnetically inequivalent (diastereotopic). Consequently, instead of simple first-order splitting, these protons exhibit complex geminal coupling (


 Hz). When combined with the N-methyl singlet and the hydroxyethyl chain, the aliphatic region of the ¹H NMR spectrum (~2.4 to 3.8 ppm) becomes highly congested, making 1D ¹H NMR insufficient for definitive structural proof.

Technology Comparison: High-Field vs. Benchtop NMR

While [2] have democratized access to magnetic resonance in standard laboratory settings, fundamental physics dictate the limits of low-field systems.

The core difference lies in the Larmor frequency. In NMR, the chemical shift difference in Hertz (


) scales with the magnetic field, while the scalar coupling constant (

) remains fixed. At 600 MHz,

, resulting in first-order spectra where diastereotopic multiplets are clearly resolved. At 80 MHz,

, leading to severe second-order effects (roofing and signal overlap)[3]. Therefore, while Benchtop NMR is excellent for routine reaction monitoring, High-Field NMR remains the gold standard for de novo structural elucidation of molecules with complex spin systems.
Comparative Performance Data
ParameterHigh-Field NMR (600 MHz with CryoProbe)Benchtop NMR (80 MHz)
Larmor Frequency 600 MHz80 MHz
Optimal Sample Concentration ~5 mg in 0.6 mL DMSO-

~50 mg in 0.6 mL DMSO-

¹H Resolution (Aliphatic Region) Baseline resolution of diastereotopic CH₂Severe overlap (second-order multiplets)
COSY Acquisition Time ~5 minutes~30 - 60 minutes
HSQC Performance Multiplicity-edited, crisp phase contoursLower resolution, requires longer

relaxation
HMBC Connectivity Unambiguous N-CH₃ to C-alpha linkagesMay miss weak

couplings due to low SNR
Primary Use Case De novo structural elucidation & impurity profilingRoutine verification & process monitoring

Causality in Experimental Choices: Why 2D NMR?

To build a self-validating structural proof for 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol, we must move beyond 1D experiments and deploy a strategic suite of 2D NMR pulse sequences:

  • COSY (Correlation Spectroscopy): Used to trace the continuous spin system from the benzylic CH(OH) proton to the adjacent diastereotopic CH₂ protons.

  • Multiplicity-Edited HSQC (Heteronuclear Single Quantum Coherence): This is the critical problem-solver. By spreading the overlapping ¹H signals into the ¹³C dimension, HSQC resolves the congested aliphatic region. The multiplicity editing is crucial: CH₂ cross-peaks will appear with an opposite phase (e.g., blue) compared to CH and CH₃ peaks (e.g., red). This instantly identifies the diastereotopic protons belonging to the same carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): COSY cannot "see" through the tertiary nitrogen atom. HMBC bridges this heteroatom gap by detecting long-range (

    
     and 
    
    
    
    ) carbon-proton couplings. Observing a cross-peak between the N-CH₃ protons and the adjacent CH₂ carbons definitively proves the alkylation state of the amine.

Self-Validating Experimental Protocol

The following protocol is designed for a High-Field (600 MHz) spectrometer but includes modifications for Benchtop execution.

Step 1: Sample Preparation
  • Action: Dissolve 5 mg (High-Field) or 50 mg (Benchtop) of the analyte in 0.6 mL of DMSO-

    
    .
    
  • Causality: DMSO-

    
     is chosen over CDCl₃ because it shifts the exchangeable OH and NH protons downfield, preventing them from overlapping with the critical aliphatic CH₂ signals.
    
Step 2: 1D Baseline Acquisition
  • Action: Acquire a standard 1D ¹H spectrum (zg30 pulse program, 16 scans,

    
     s).
    
  • Validation Check: Ensure the solvent residual peak (2.50 ppm) does not perfectly obscure the N-CH₃ singlet (~2.3-2.5 ppm). If overlap occurs, slightly alter the temperature or switch to Methanol-

    
    .
    
Step 3: 2D Multiplicity-Edited HSQC
  • Action: Run hsqcedetgpsisp2.2 (or equivalent). Set the

    
     coupling constant to 145 Hz.
    
  • Validation Check: Look at the carbon chemical shift around 60 ppm (CH₂ adjacent to N). You must see two distinct proton cross-peaks at different ¹H frequencies correlating to the same ¹³C frequency, both phased negatively (CH₂). This self-validates the presence of the chiral center inducing diastereotopicity.

Step 4: HMBC for Heteroatom Bridging
  • Action: Run hmbcgplpndqf. Set the long-range coupling delay to optimize for

    
     Hz (typically ~62.5 ms).
    
  • Validation Check: Locate the N-CH₃ proton singlet in the F2 dimension. Scan vertically in the F1 (Carbon) dimension. You must observe cross-peaks to the benzylic-adjacent CH₂ carbon and the hydroxyethyl CH₂ carbon. If these peaks are absent: The structure cannot be confirmed. Increase the relaxation delay (

    
    ) to 2.5s and the long-range delay to 80 ms to capture weaker couplings.
    

Elucidation Workflow

The logical progression of this structural elucidation is mapped below.

G Start Sample Prep: 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol NMR_Choice Select NMR Platform Start->NMR_Choice HighField High-Field (600 MHz) 5 mg in DMSO-d6 NMR_Choice->HighField Benchtop Benchtop (80 MHz) 50 mg in DMSO-d6 NMR_Choice->Benchtop OneD 1D 1H & 13C NMR Assess Dispersion HighField->OneD Benchtop->OneD COSY COSY Trace Spin Systems OneD->COSY HSQC HSQC Resolve Diastereotopic CH2 OneD->HSQC HMBC HMBC Confirm N-Alkyl Linkages OneD->HMBC Structure Final Structural Elucidation Confirmed Connectivity COSY->Structure HSQC->Structure HMBC->Structure

Workflow for the 2D NMR structural elucidation comparing High-Field and Benchtop platforms.

Conclusion

For the structural elucidation of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol, High-Field NMR vastly outperforms Benchtop systems. The presence of a chiral center creates complex diastereotopic splitting in the aliphatic region that low-field magnets cannot resolve due to second-order effects. While Benchtop NMR is a formidable tool for verifying known materials in high concentrations, unambiguous de novo structural proof of this molecule requires the dispersion, sensitivity, and advanced pulse sequences (multiplicity-edited HSQC, HMBC) afforded by High-Field instrumentation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4668919, 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol." PubChem. Available at:[Link]

  • Blagg, R. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments. Available at:[Link]

  • Kolz, J. "Benchtop NMR Breaks New Ground." Technology Networks. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol Operational Context & Chemical Profile 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS: 23175-16-8) is a special...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol

Operational Context & Chemical Profile

2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS: 23175-16-8) is a specialized amino alcohol frequently utilized as a pharmaceutical intermediate in drug development workflows[1]. Because it contains both a secondary alcohol and a tertiary amine, it exhibits mild basicity and acts as a nucleophile.

For laboratory managers and environmental health and safety (EHS) professionals, the disposal of this compound cannot be treated as standard organic waste. Structurally similar amino alcohols pose specific environmental risks, including aquatic toxicity and the generation of hazardous combustion byproducts[2][3]. This guide provides a self-validating, step-by-step logistical plan for the safe segregation, neutralization, and final destruction of this compound.

Physicochemical Data Informing Disposal Logic

To design a safe disposal protocol, we must first analyze the compound's physical properties. The table below summarizes the quantitative data that dictates our logistical choices[1][4].

PropertyValue / CharacteristicLogistical Disposal Implication
Molecular Weight 195.26 g/mol Standard mass-to-volume calculations for waste profiling.
Chemical Nature Tertiary Amine / Secondary AlcoholMildly basic. Causality: Mixing with concentrated acidic waste streams will cause rapid, potentially dangerous exothermic neutralization.
Solubility Soluble in polar organics & waterWaste will likely be partitioned into both aqueous and organic waste streams depending on the experimental workflow.
Combustion Products CO, CO₂, Nitrogen Oxides (NOx)Causality: Cannot be open-burned. Requires high-temperature incineration equipped with specific environmental scrubbers to capture NOx[3].

Waste Routing & Segregation Workflow

The primary mechanism for disposing of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol is through a licensed chemical waste disposal service utilizing high-temperature incineration[2]. Under no circumstances should this chemical or its rinsates be discharged into the municipal sewer system[2][5].

WasteRouting Start Waste Generation: 2-[(2-Hydroxyethyl)methylamino] -1-phenylethanol Type Determine Waste Matrix Start->Type Organic Organic Solvent Matrix (e.g., MeOH, DCM) Type->Organic Dissolved in Solvent Aqueous Aqueous Matrix Type->Aqueous Dissolved in Water Solid Solid Waste (PPE, Wipes, Silica) Type->Solid Contaminated Materials OrgContainer Route to: Organic Waste (Halogenated or Non-Hal) Organic->OrgContainer AqNeutralize Check pH & Neutralize (Adjust to pH 6-8) Aqueous->AqNeutralize SolidContainer Route to: Solid Hazardous Waste Solid->SolidContainer Incineration Final Destruction: High-Temp Incineration with NOx Scrubbers OrgContainer->Incineration AqContainer Route to: Basic Aqueous Waste AqNeutralize->AqContainer AqContainer->Incineration SolidContainer->Incineration

Waste segregation and routing decision tree for amino alcohol disposal.

Step-by-Step Disposal Methodologies

Protocol A: Liquid Waste Processing and Packaging

Mechanistic Rationale: Because 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol is an amine, it can absorb carbon dioxide from the air over time to form carbonate salts, and it can react violently with strong oxidizers[4]. Proper sealing and segregation are critical.

  • Matrix Identification: Determine if the waste is dissolved in an organic solvent (e.g., methanol, ethyl acetate) or an aqueous buffer.

  • pH Validation (Aqueous Only): Before transferring aqueous waste into a bulk accumulation drum, test the pH. If the pH is highly basic (>9), carefully neutralize it to a pH of 6–8 using dilute hydrochloric acid (1M HCl) in a fume hood. Self-Validation: Wait 10 minutes after neutralization and re-test the pH to ensure stabilization before capping.

  • Segregation: Transfer the solution into a high-density polyethylene (HDPE) or polypropylene waste container[6]. Do not use galvanized metal, copper, or aluminum containers, as amino alcohols can degrade these metals[4].

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly list "2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol" and indicate "Basic/Corrosive" and "Toxic" hazards.

Protocol B: Solid Waste and Container Decontamination

Mechanistic Rationale: Residual chemical on glassware or PPE can expose downstream sanitation workers to contact dermatitis or respiratory irritation[2][5].

  • Primary Rinsing: Triple-rinse any empty primary containers (flasks, reagent bottles) that held the pure compound using a compatible solvent (e.g., ethanol or acetone)[2].

  • Rinsate Routing: Collect all rinsate and route it into the "Non-Halogenated Organic Waste" stream[2].

  • Consumables Disposal: Place all contaminated gloves, bench paper, and absorbent wipes into a heavy-duty, sealable plastic bag. Route this bag to the "Solid Hazardous Waste" stream for incineration.

Protocol C: Emergency Spill Response

Mechanistic Rationale: Rapid containment prevents the compound from entering floor drains, which would violate environmental discharge regulations and risk aquatic toxicity[5][6].

  • Evacuate and Assess: Clear the immediate area. Ensure personnel are wearing fresh nitrile gloves, safety goggles, and a lab coat[2].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[5][6]. Do not use combustible materials like sawdust.

  • Absorption: Allow the vermiculite to fully absorb the liquid. Use a non-sparking plastic scoop to transfer the saturated absorbent into a wide-mouth HDPE hazardous waste container[5].

  • Surface Decontamination: Wash the spill surface with a dilute detergent solution, followed by a water rinse. Collect the wash water using absorbent pads and dispose of them in the solid waste container[6].

Final Destruction: High-Temperature Incineration

Once the waste is transferred to a licensed EHS contractor, the mandated method of destruction is high-temperature incineration.

Because 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol is a nitrogenous compound, its combustion will yield nitrogen oxides (NO and NO₂), which are heavily regulated criteria pollutants that contribute to photochemical smog and acid rain[3]. Environmental Protection Agency (EPA) guidelines require that facilities incinerating high-nitrogen waste utilize specific burner management systems. These include low-NOx precombustion chambers or post-combustion scrubbers to ensure that less than 1% of the fuel nitrogen is converted to atmospheric NO, achieving a >99.99% destruction and removal efficiency (DRE)[3][7].

References

  • PubChem (National Institutes of Health). "2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol - Compound Summary." Common Chemistry. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Low NOx Strategy for Combusting High Nitrogen Content Fuels." EPA National Service Center for Environmental Publications (NEPIS). URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Incineration and Treatment of Hazardous Waste, Tenth Annual Research Symposium." EPA NEPIS. URL: [Link]

  • MSDS Digital. "CORRGUARD EXT Amino Alcohol Safety Data Sheet." MSDS Digital. URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol

Handling 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS: 23175-16-8) requires precision, deep chemical awareness, and rigorous safety protocols. Widely recognized in the pharmaceutical industry as Mirtazapine Impur...

Author: BenchChem Technical Support Team. Date: March 2026

Handling 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol (CAS: 23175-16-8) requires precision, deep chemical awareness, and rigorous safety protocols. Widely recognized in the pharmaceutical industry as Mirtazapine Impurity 3 [1], this compound is a critical reference standard used in the synthesis, quality control, and stability profiling of antidepressants like Mirtazapine and Mianserin [2].

To build a truly safe laboratory environment, it is not enough to simply wear protective gear; researchers must understand the causality behind the hazards. This guide provides a self-validating framework for the personal protective equipment (PPE), handling, and disposal of this complex amino alcohol.

Mechanistic Hazard Analysis: Why Structure Dictates PPE

The specific PPE requirements for 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol are directly dictated by its molecular architecture:

  • Amphiphilic Dermal Penetration: The molecule contains both a lipophilic phenyl ring and highly polar hydroxyl/methylamino groups [3]. This grants it moderate to high polarity and the capacity for extensive hydrogen bonding. Consequently, it can easily interact with and penetrate biological membranes, making dermal exposure a severe risk.

  • Amine Basicity & Ocular Toxicity: As an amine derivative, the compound acts as a weak base. Direct contact with the ocular mucosa can cause rapid, localized pH shifts, leading to severe irritation or permanent corneal damage [2].

  • Aerosolization & Electrostatic Risk: Handled primarily as a solid or crystalline powder, the compound is prone to aerosolization during transfer. Furthermore, organic powders can accumulate electrostatic charge, presenting a latent ignition risk if dispersed in the air[2].

Physicochemical & Hazard Summary

Table 1: Operational Implications of Physicochemical Properties

Property / FeatureData / ClassificationOperational Implication & Causality
CAS Number 23175-16-8Ensure the exact SDS is referenced prior to handling [2].
Molecular Formula C11H17NO2Contains nitrogen; dictates specific scrubbing requirements during incineration [2].
Molecular Weight 195.26 g/mol Fine particulate nature increases the risk of inhalation and aerosolization [1].
Functional Groups Amine, Hydroxyl, PhenylHigh polarity renders standard latex gloves ineffective; requires nitrile/neoprene [3].
Combustibility Dust explosion potentialMandates the use of non-sparking tools and grounded equipment [2].

Mandatory PPE Framework (The "Armor")

To mitigate the mechanistic hazards outlined above, the following PPE is non-negotiable for all laboratory personnel:

  • Ocular Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards [2].

    • Causality: Standard safety glasses leave the top and bottom of the eyes exposed to airborne dust and basic chemical splashes.

  • Dermal/Hand Protection: Chemical impermeable gloves (Nitrile or Neoprene, minimum 0.11 mm thickness).

    • Causality: The compound's polar organic nature allows it to degrade or permeate standard latex.

  • Respiratory Protection: An N95/P100 particulate respirator, or a half-mask with an organic vapor/particulate cartridge (Type A/P2), is required if handling outside a highly controlled fume hood.

    • Causality: Prevents the introduction of the compound into the highly vascularized pulmonary system via aerosolized dust.

  • Body Protection: Anti-static, flame-retardant lab coat with closed cuffs.

G Hazard Hazard: 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol Skin Dermal Exposure (Polarity & H-Bonding) Hazard->Skin Eye Ocular Irritation (Amine Basicity) Hazard->Eye Inhalation Aerosol Inhalation (Dust Formation) Hazard->Inhalation Gloves Impermeable Gloves (Nitrile/Neoprene) Skin->Gloves Goggles Safety Goggles (EN 166 / NIOSH) Eye->Goggles Respirator Fume Hood & Respirator Inhalation->Respirator Safe Safe Operational State Gloves->Safe Goggles->Safe Respirator->Safe

Fig 1: Mechanistic hazard pathways and corresponding PPE mitigation strategies.

Operational Workflow: Safe Handling Protocol

Every protocol must be a self-validating system to ensure absolute safety. Follow this step-by-step methodology when handling the compound:

Step 1: Pre-Operational Verification

  • Action: Turn on the chemical fume hood and verify the face velocity (ideal range: 80-100 fpm).

  • Validation: Perform a "tissue paper test" at the bottom of the sash. The paper should be distinctly pulled inward, confirming negative pressure.

  • Action: Inspect nitrile gloves for micro-tears by trapping air inside and squeezing (inflation test) prior to donning.

Step 2: Dispensing & Weighing

  • Action: Use non-sparking spatulas (e.g., PTFE-coated or ceramic) to transfer the powder [2].

  • Causality: Friction from metal spatulas can generate electrostatic discharge, which may ignite organic dust clouds.

  • Action: Weigh the compound in a closed, tared vial rather than an open weigh boat.

  • Causality: This prevents the micro-currents of the analytical balance enclosure from aerosolizing the fine powder.

Step 3: Post-Handling Decontamination

  • Action: Wipe down the balance and fume hood surfaces with a mildly acidic or alcohol-based solvent (e.g., dilute isopropanol).

  • Validation: Conduct a visual inspection under oblique lighting (using a flashlight at an angle) to ensure no crystalline residue remains on the stainless steel surfaces.

Emergency Response & Disposal Plan

Mishandling disposal can lead to severe environmental contamination, particularly aquatic toxicity [2].

Spill Management Methodology:

  • Isolate & Evacuate: Immediately clear personnel from the area and remove all local ignition sources.

  • Protect: For large-scale spills, responders must don a Self-Contained Breathing Apparatus (SCBA) and fully encapsulated chemical suits [2].

  • Contain: Cover the spill with a dry chemical absorbent or dry sand. Crucial: Do not use water jets, as water will dissolve the polar compound and spread the contamination area.

  • Collect: Sweep the absorbed mixture using non-sparking tools and place it into a sealed, prominently labeled hazardous waste container.

Chemical Disposal Causality: Under no circumstances should this compound be discharged into sewer systems. It must be disposed of via a licensed chemical destruction plant using controlled incineration [2].

  • The Causality of Flue Gas Scrubbing: Because 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol contains nitrogen (C11H17NO2), burning it generates highly toxic nitrogen oxides (NOx). The incinerator must be equipped with flue gas scrubbing technology to neutralize these emissions and maintain environmental compliance[2].

SpillResponse Spill Spill Detected Evacuate Evacuate & Ventilate Spill->Evacuate PPE Don Emergency PPE (SCBA) Evacuate->PPE Contain Contain Spill (Dry Absorbent) PPE->Contain Dispose Controlled Incineration (Flue Gas Scrubbing) Contain->Dispose

Fig 2: Step-by-step emergency spill response and environmental disposal workflow.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4668919, 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol". PubChem. URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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